Allyl perfluoropentanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9O2/c1-2-3-19-4(18)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJAXDQRZMGUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233046 | |
| Record name | Allyl perfluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84145-17-5 | |
| Record name | 2-Propen-1-yl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl perfluorovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl perfluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl perfluorovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Allyl Perfluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Allyl perfluoropentanoate, a fluorinated ester of interest in various chemical and pharmaceutical applications. This document details a plausible synthetic protocol based on established esterification methods and outlines a full characterization profile, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound (also known as prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate) is a specialized chemical compound featuring a terminal alkene functionality and a highly fluorinated carbon chain.[1] The presence of the perfluorinated moiety imparts unique properties to the molecule, such as increased thermal stability, chemical resistance, and altered lipophilicity, making it a valuable building block in the synthesis of advanced polymers, functionalized surfaces, and potentially as a component in drug delivery systems. The allyl group provides a reactive handle for further chemical modifications, including polymerization and click chemistry reactions.
This guide details a standard laboratory-scale synthesis of this compound via Fischer esterification of perfluoropentanoic acid and allyl alcohol. Furthermore, it presents a comprehensive characterization of the purified product using modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Fischer esterification of perfluoropentanoic acid with allyl alcohol, using a strong acid catalyst such as sulfuric acid.[2][3] This reversible reaction is driven to completion by removing the water formed during the reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₉O₂ | [1] |
| Molecular Weight | 304.11 g/mol | [1] |
| CAS Number | 84145-17-5 | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 69 °C @ 90 mmHg | [4] |
| Density | 1.459 g/cm³ (predicted) | [4] |
Experimental Protocol
Materials:
-
Perfluoropentanoic acid (1.0 eq)
-
Allyl alcohol (3.0 eq)
-
Concentrated sulfuric acid (catalytic amount, ~5 mol%)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add perfluoropentanoic acid (1.0 eq) and allyl alcohol (3.0 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Synthesis Workflow Diagram
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are summarized below.
The ¹H NMR spectrum is expected to show signals corresponding to the allyl group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | m | 1H | -CH=CH₂ |
| ~5.4 | m | 2H | -CH=CH₂ |
| ~4.8 | dt | 2H | -O-CH₂- |
The ¹³C NMR spectrum will show resonances for the carbon atoms of the allyl group and the perfluoropentanoyl moiety.
| Chemical Shift (δ, ppm) | Assignment |
| ~157 (t) | C=O |
| ~131 | -CH=CH₂ |
| ~120 | -CH=CH₂ |
| ~105-125 (m) | -CF₂- and -CF₃ |
| ~68 | -O-CH₂- |
The ¹⁹F NMR spectrum is crucial for confirming the structure of the perfluorinated chain. Chemical shifts are referenced to CFCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -81 | t | -CF₃ |
| ~ -120 | m | -CF₂-CF₃ |
| ~ -125 | m | -CO-CF₂-CF₂- |
| ~ -126 | m | -CF₂-CF₂-CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3090 | Medium | =C-H stretch |
| ~1780 | Strong | C=O stretch (ester) |
| ~1650 | Medium | C=C stretch |
| ~1100-1300 | Strong | C-F stretch |
| ~1150 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 304.01 | [M]⁺ (Molecular Ion) |
| 263.98 | [M - C₃H₅]⁺ |
| 245.98 | [M - C₃H₅O]⁺ |
| 119.00 | [C₂F₅]⁺ |
| 69.00 | [CF₃]⁺ |
| 41.04 | [C₃H₅]⁺ |
Characterization Workflow Diagram
References
An In-Depth Technical Guide to the Structure and Nomenclature of Allyl Perfluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, nomenclature, and key physicochemical properties of Allyl perfluoropentanoate. It includes a detailed, plausible experimental protocol for its synthesis and purification, alongside predicted analytical data to aid in its characterization. This document is intended to serve as a valuable resource for researchers and professionals working with fluorinated compounds in various scientific and developmental capacities.
Chemical Structure and Nomenclature
This compound is a fluorinated ester that possesses both a reactive allyl group and a stable perfluorinated alkyl chain. This unique combination of functionalities makes it a compound of interest for applications in polymer chemistry, materials science, and as a potential building block in the synthesis of more complex molecules.
IUPAC Name: prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate[1]
The nomenclature of this compound can be systematically broken down as illustrated in the following diagram:
Caption: IUPAC Nomenclature Breakdown for this compound.
Physicochemical and Spectroscopic Data
A summary of the known and predicted physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅F₉O₂ | [1] |
| Molecular Weight | 304.11 g/mol | [1] |
| CAS Number | 84145-17-5 | [1] |
| Boiling Point | 69 °C at 90 mmHg | |
| Density | 1.459 g/cm³ | |
| Refractive Index (n_D) | ~1.33 (Predicted) |
Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm)
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ¹H | 5.9 - 6.1 | m | -CH=CH₂ | |
| 5.2 - 5.4 | m | -CH=CH₂ | ||
| 4.7 - 4.8 | d | -O-CH₂- | ||
| ¹³C | ~158 | t | C=O | |
| ~131 | s | -CH=CH₂ | ||
| ~120 | s | -CH=CH₂ | ||
| 105 - 125 (multiple peaks) | m | -CF₂- and -CF₃ | ||
| ~68 | s | -O-CH₂- | ||
| ¹⁹F | ~ -81 | t | -CF₃ | |
| ~ -120 | m | -CF₂-CF₃ | ||
| ~ -125 | m | -CF₂-CF₂-CF₃ | ||
| ~ -127 | m | -C(=O)-CF₂- |
Table 3: Predicted Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | C-H stretch (alkenyl) |
| ~ 2960 - 2850 | Medium | C-H stretch (allyl CH₂) |
| ~ 1760 | Strong | C=O stretch (ester) |
| ~ 1645 | Medium | C=C stretch (alkenyl) |
| ~ 1350 - 1100 | Strong | C-F stretch (fluoroalkane) |
| ~ 1200 - 1000 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
| 304 | [M]⁺ (Molecular Ion) |
| 263 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 245 | [M - C₃H₅O]⁺ |
| 119 | [C₂F₅]⁺ |
| 69 | [CF₃]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocol: Synthesis of this compound
The following section outlines a detailed experimental protocol for the synthesis of this compound via a Fischer-Speier esterification reaction. This method involves the acid-catalyzed reaction between perfluoropentanoic acid and allyl alcohol.
Reaction:
Perfluoropentanoic Acid + Allyl Alcohol ⇌ this compound + Water
Materials and Equipment:
-
Perfluoropentanoic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Workflow:
Caption: Experimental Workflow for the Synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine perfluoropentanoic acid (1.0 eq), excess allyl alcohol (3.0 eq to drive the equilibrium), and a catalytic amount of concentrated sulfuric acid (approximately 2-3 mol%).
-
Reaction: Heat the mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. Measure the refractive index of the purified product.
Disclaimer: This technical guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The predicted data is for estimation purposes and should be confirmed by experimental analysis.
References
Spectroscopic Profile of Allyl Perfluoropentanoate: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl perfluoropentanoate (C₈H₅F₉O₂) is a fluorinated ester with potential applications in materials science and as a synthetic intermediate. This technical guide provides a predicted spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to a lack of publicly available experimental data for this specific compound, the information presented herein is based on the analysis of analogous compounds and established spectroscopic principles. This document also outlines generalized experimental protocols for the acquisition of such data and includes a workflow for the synthesis and characterization of the target molecule.
Predicted Spectroscopic Data
While experimental spectra for this compound are not readily found in the literature, its spectroscopic characteristics can be predicted with a high degree of confidence by examining the distinct chemical moieties that constitute the molecule: the allyl group (CH₂=CH-CH₂-) and the perfluoropentanoyl group (CF₃(CF₂)₃CO-).
Predicted Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the predicted chemical shifts (δ) for the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | ddt | 1H | -CH=CH₂ |
| ~5.4 | dq | 1H | -CH=CH ₂(cis) |
| ~5.3 | dq | 1H | -CH=CH ₂(trans) |
| ~4.7 | dt | 2H | -O-CH ₂- |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C=O |
| ~131 | -C H=CH₂ |
| ~120 | -CH=C H₂ |
| ~108 (t) | -C F₂-C(O) |
| ~107 (m) | -CF₂-C F₂-CF₂- |
| ~118 (tq) | -CF₂-C F₂-CF₃ |
| ~117 (qt) | -C F₃ |
| ~68 | -O-C H₂- |
Table 3: Predicted ¹⁹F NMR Data (Reference: CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~-81 | t | 3F | -CF₃ |
| ~-120 | t | 2F | -CF₂-CF₃ |
| ~-124 | m | 2F | -CF₂-CF₂-CF₃ |
| ~-126 | t | 2F | -C(O)-CF₂- |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the fluorinated alkyl chain.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch |
| ~1785 | Strong | C=O stretch (ester) |
| ~1650 | Medium | C=C stretch |
| ~1350-1100 | Very Strong | C-F stretch |
| ~1150 | Strong | C-O stretch (ester) |
Predicted Mass Spectrometry (MS) Data
In an electron ionization (EI) mass spectrum, this compound is expected to fragment in a predictable manner.
Table 5: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Proposed Fragment |
| 304 | [M]⁺ (Molecular Ion) |
| 263 | [M - C₃H₅]⁺ |
| 219 | [C₄F₉]⁺ |
| 69 | [CF₃]⁺ |
| 41 | [C₃H₅]⁺ (Allyl Cation) |
General Experimental Protocols
The following are generalized procedures for obtaining the spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR) is used.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is used. A reference standard like CFCl₃ is used.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the appropriate standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates or empty ATR crystal is first recorded. The sample is then scanned, and the background is automatically subtracted.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Synthesis and Characterization Workflow
The synthesis of this compound would likely involve the esterification of perfluoropentanoic acid or its acid chloride with allyl alcohol. A logical workflow for its preparation and subsequent spectroscopic characterization is depicted below.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile for this compound based on established chemical principles and data from analogous structures. The provided general experimental protocols and logical workflow serve as a valuable resource for researchers planning the synthesis and characterization of this and similar fluorinated compounds. The availability of experimental data in the future will be crucial for validating these predictions and further elucidating the properties of this molecule.
In-Depth Technical Guide on the Solubility of Allyl Perfluoropentanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl perfluoropentanoate is a fluorinated ester with potential applications in various fields, including materials science and as a synthetic intermediate. A thorough understanding of its solubility in organic solvents is critical for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for its quantitative determination, and a general method for its synthesis. Due to the limited availability of specific experimental solubility data for this compound in the public domain, this guide leverages theoretical principles and established methodologies to provide a robust framework for researchers.
Predicted Solubility Profile
The solubility of a compound is primarily dictated by the principle of "like dissolves like," which considers the polarity and intermolecular forces of both the solute and the solvent. This compound possesses a unique structure with a highly fluorinated, non-polar "tail" (perfluoropentanoyl group) and a more reactive, moderately polar "head" (allyl group with an ester linkage). This amphipathic nature suggests a varied solubility profile across different types of organic solvents.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | High | The perfluorinated tail of this compound will have strong fluorous-fluorous interactions with fluorinated solvents, leading to high solubility. |
| Non-polar Aprotic Solvents | Hexane, Toluene, Cyclohexane | Moderate to Low | The non-polar perfluorinated chain will have favorable van der Waals interactions with non-polar solvents. However, the polar ester group may limit miscibility. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | The polar ester group can engage in dipole-dipole interactions with polar aprotic solvents. The bulky fluorinated chain may reduce overall solubility compared to non-fluorinated analogues. |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Low | While the ester oxygen can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. The large, non-polar fluorinated tail will likely dominate, leading to poor solubility in highly polar, hydrogen-bonding solvents. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following methodology is adapted from the internationally recognized OECD Test Guideline 105 (Flask Method), which is suitable for determining the solubility of substances in a liquid.[1][2][3]
Principle of the Method
A saturated solution of this compound is prepared in the selected organic solvent by agitation at a constant temperature. The concentration of the solute in the clear, saturated solution is then determined by a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector (GC-FID or GC-MS), or High-Performance Liquid Chromatograph (HPLC))
-
Glass vials with screw caps
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
An In-depth Technical Guide on the Core Thermal Stability and Degradation of Allyl Perfluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and degradation of allyl perfluoropentanoate is limited in publicly available literature. This guide, therefore, provides a comprehensive overview based on the established thermal behavior of analogous perfluorinated compounds and allyl esters. The proposed mechanisms and stability predictions are intended to serve as a foundational resource for further investigation.
Introduction
This compound (C₈H₅F₉O₂) is a fluorinated ester that combines the structural features of a short-chain perfluoroalkyl acid with an allyl alcohol moiety. Its unique properties, derived from the highly electronegative fluorine atoms, make it a compound of interest in various applications, including as a monomer for specialty polymers and as a potential building block in organic synthesis. Understanding the thermal stability and degradation pathways of this molecule is crucial for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This document provides a detailed technical overview of the predicted thermal behavior of this compound, drawing parallels from related per- and polyfluoroalkyl substances (PFAS) and allyl-containing compounds.
Predicted Thermal Stability
While specific quantitative data for this compound is not available, its thermal stability can be inferred from the behavior of perfluorocarboxylic acids (PFCAs) and other fluorinated esters. Perfluoroalkanes are known for their exceptional thermal stability, with decomposition temperatures often exceeding 1000°C. However, the introduction of functional groups, such as a carboxyl or ester group, significantly reduces this stability.[1][2] For instance, perfluorooctanoic acid (PFOA) can start to decompose at temperatures as low as 200°C.
The stability of this compound is expected to be primarily dictated by two key structural features:
-
The Perfluoropentanoyl Group: The C-C bonds within the perfluorinated chain are significantly stronger than those in their hydrocarbon counterparts. However, the bond between the carbonyl carbon and the adjacent perfluorinated carbon is a potential point of weakness.
-
The Allyl Ester Linkage: The ester linkage itself, and the allylic C-O bond, are susceptible to thermal cleavage. Allyl compounds are also known to undergo rearrangement reactions at elevated temperatures, such as the Claisen rearrangement.[3]
It is hypothesized that the initial decomposition of this compound would occur at a temperature lower than that of unsubstituted perfluoroalkanes but potentially in a range similar to or slightly lower than that of perfluoropentanoic acid, due to the additional reactivity of the allyl group.
Proposed Thermal Degradation Pathways
The thermal degradation of this compound is likely to proceed through a complex series of reactions involving both the perfluorinated chain and the allyl group. Based on the known degradation mechanisms of related compounds, a multi-pathway degradation process can be proposed.
Pathway A: Decarboxylation and Elimination
A primary degradation route for PFCAs involves the elimination of HF from the acid head group to form a transient perfluorinated α-lactone, which then decomposes to a perfluoroacyl fluoride and carbon monoxide.[4] A similar initial step for this compound could involve the elimination of allyl fluoride or a related fragmentation.
Pathway B: Allylic Rearrangement and Subsequent Fragmentation
At elevated temperatures, allyl esters can undergo a Claisen-type rearrangement.[3] For this compound, this would involve the[5][5]-sigmatropic rearrangement to form an isomeric acyl fluoride, which would then be susceptible to further degradation.
Pathway C: Radical Scission
Homolytic cleavage of the C-O or C-C bonds could also initiate a radical chain reaction, leading to a variety of smaller fluorinated and non-fluorinated degradation products.
The following diagram illustrates a proposed logical relationship for the initial steps of thermal degradation:
Caption: Proposed initial degradation pathways for this compound under thermal stress.
Experimental Protocols for Thermal Analysis
While specific experimental data for this compound is not available, the following are generalized protocols for key experiments that would be essential for characterizing its thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (T_onset), the temperature of maximum mass loss rate (T_max), and the residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC curve (heat flow vs. temperature) reveals endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events.
Evolved Gas Analysis (EGA)
Objective: To identify the volatile products released during thermal decomposition.
Methodology:
-
The outlet of a TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.
-
The resulting data provides information on the chemical identity of the degradation products as a function of temperature.
The following diagram illustrates a typical experimental workflow for comprehensive thermal analysis:
Caption: A typical experimental workflow for the comprehensive thermal analysis of a compound.
Data Presentation
As direct experimental data is not available, the following table is a template illustrating how quantitative data on the thermal stability of this compound and related compounds could be presented.
| Compound | Onset Decomposition Temp. (°C) (TGA) | Peak Decomposition Temp. (°C) (TGA) | Decomposition Enthalpy (J/g) (DSC) | Atmosphere | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Perfluoropentanoic Acid | Hypothetical Value | Hypothetical Value | Hypothetical Value | Nitrogen | Hypothetical |
| Allyl Acetate | Hypothetical Value | Hypothetical Value | Hypothetical Value | Nitrogen | Hypothetical |
Conclusion and Future Work
The thermal stability and degradation of this compound are critical parameters for its practical application. Based on the known behavior of analogous perfluorinated and allyl-containing compounds, it is predicted that its decomposition will occur at temperatures significantly lower than that of perfluoroalkanes and will proceed through complex pathways involving both the perfluorinated chain and the allyl ester group.
Future research should focus on obtaining empirical data through standardized thermal analysis techniques such as TGA, DSC, and EGA. These studies will be invaluable for validating the proposed degradation mechanisms, quantifying the thermal stability, and providing the necessary data for safe handling and process optimization. Such research will not only contribute to a better understanding of this specific molecule but also to the broader knowledge base of fluorinated compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Allyl Group in Allyl Perfluoropentanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allyl perfluoropentanoate, with the chemical structure prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate, is a fluorinated organic compound that merges the reactivity of an allyl group with the unique properties conferred by a perfluorinated chain.[1] The allyl group, a common functional group in organic synthesis, is known for its versatile reactivity, participating in a wide range of transformations including polymerizations, oxidations, and metathesis reactions. The presence of the electron-withdrawing perfluoropentanoate moiety is anticipated to modulate the electron density of the allyl double bond, thereby influencing its reactivity profile. This technical guide provides a comprehensive overview of the expected reactivity of the allyl group in this compound, supported by analogous experimental data and detailed protocols.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of perfluoropentanoic acid or its acyl chloride with allyl alcohol. A general and efficient method involves the reaction of nonafluoropentanoyl chloride with allyl alcohol in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Nonafluoropentanoyl chloride
-
Allyl alcohol
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of allyl alcohol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add nonafluoropentanoyl chloride (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Caption: Mechanism of free-radical polymerization.
Oxidation of the Allyl Group
The double bond of the allyl group in this compound is susceptible to oxidation, leading to the formation of epoxides, diols, or carbonyl compounds, depending on the oxidizing agent and reaction conditions.
3.2.1 Epoxidation
Epoxidation of the allyl group can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed reactions.
Table 2: Representative Data for Epoxidation of Allyl Compounds (Analogous Systems)
| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Allyl Benzene | m-CPBA | Dichloromethane | 25 | 4 | 85 |
| 1-Octene | Hydrogen Peroxide, Methyltrioxorhenium | Dichloromethane | 25 | 2 | 90 |
Experimental Protocol: Epoxidation of this compound with m-CPBA (Representative)
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (typically 1.1-1.5 equivalents)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
-
Procedure:
-
Dissolve this compound in DCM and cool the solution to 0 °C.
-
Add a solution of m-CPBA in DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the excess peroxy acid by adding saturated sodium thiosulfate solution.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography on silica gel.
-
3.2.2 Dihydroxylation
The allyl group can be converted to a vicinal diol through dihydroxylation, commonly using osmium tetroxide (in catalytic amounts) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with potassium permanganate under cold, alkaline conditions.
Table 3: Representative Data for Dihydroxylation of Alkenes (Analogous Systems)
| Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Styrene | OsO₄ (cat.), NMO | Acetone/Water | 25 | 12 | 95 |
| 1-Hexene | KMnO₄, NaOH | Water/t-BuOH | 0 | 1 | 70 |
Experimental Protocol: Dihydroxylation of this compound (Representative)
-
Materials:
-
This compound
-
Osmium tetroxide (OsO₄) solution (catalytic amount)
-
N-methylmorpholine N-oxide (NMO) (co-oxidant)
-
Acetone and water (solvent system)
-
Sodium sulfite
-
-
Procedure:
-
Dissolve this compound in a mixture of acetone and water.
-
Add NMO to the solution.
-
Add a catalytic amount of OsO₄ solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the diol by column chromatography.
-
Oxidation Pathways of the Allyl Group
Caption: Key oxidation reactions of the allyl group.
Olefin Metathesis
The terminal double bond of the allyl group in this compound is a suitable substrate for olefin metathesis reactions. Cross-metathesis with other olefins, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, can be used to introduce new functional groups.
Table 4: Representative Data for Cross-Metathesis of Allyl Esters (Analogous Systems)
| Allyl Substrate | Cross-Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Allyl Acetate | 1-Octene | Grubbs' 2nd Gen. | Dichloromethane | 40 | 80 |
| Allyl Benzoate | Styrene | Hoveyda-Grubbs 2nd Gen. | Toluene | 80 | 75 |
Experimental Protocol: Cross-Metathesis of this compound (Representative)
-
Materials:
-
This compound
-
Cross-metathesis partner (e.g., a terminal olefin)
-
Grubbs' second-generation catalyst
-
Anhydrous and de-gassed solvent (e.g., dichloromethane or toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve this compound and the cross-metathesis partner in the anhydrous solvent.
-
Add the Grubbs' catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at the appropriate temperature (e.g., 40°C for DCM or higher for toluene) for several hours.
-
Monitor the reaction by GC or NMR.
-
Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the product by column chromatography on silica gel.
-
Cross-Metathesis Reaction
Caption: General scheme for cross-metathesis.
Conclusion
The allyl group in this compound serves as a versatile handle for a variety of chemical transformations. While specific experimental data for this compound is scarce in the literature, its reactivity can be reliably predicted based on the well-established chemistry of allyl esters. It is expected to undergo free-radical polymerization to yield fluorinated polymers, be susceptible to oxidation to form epoxides and diols, and participate in olefin metathesis reactions for carbon-carbon bond formation. The electron-withdrawing nature of the perfluoropentanoate group may influence the rates and selectivities of these reactions compared to their non-fluorinated analogs. The experimental protocols provided in this guide, based on analogous systems, offer a solid foundation for researchers to explore the rich chemistry of this fluorinated building block.
References
Allyl Perfluoropentanoate: A Technical Guide to Potential Applications in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl perfluoropentanoate is a fluorinated monomer with significant potential in the field of materials science. This technical guide explores its synthesis, proposed polymerization, and predicted properties based on the known characteristics of fluoropolymers and allyl-containing polymers. Due to its perfluorinated chain, polymers derived from this monomer are expected to exhibit exceptionally low surface energy, high chemical inertness, and thermal stability. These properties make it a promising candidate for developing advanced materials for a variety of applications, including hydrophobic and oleophobic coatings, low-adhesion surfaces, and high-performance composites. This document provides a comprehensive overview of the available data, proposes experimental protocols, and outlines potential research directions for harnessing the unique attributes of this compound in next-generation materials.
Introduction
Fluoropolymers are a class of high-performance polymers characterized by their remarkable properties, including high thermal stability, excellent chemical resistance, and low coefficients of friction.[1][2] These attributes stem from the high bond energy of the carbon-fluorine bond.[1] Allyl-functionalized polymers, on the other hand, offer a versatile platform for further chemical modification due to the reactivity of the allyl group's double bond.[3]
This compound, with the chemical formula C8H5F9O2, combines a reactive allyl group with a perfluorinated pentanoate chain. This unique structure suggests that its corresponding polymer, poly(this compound), would exhibit a compelling combination of properties derived from both moieties. The perfluorinated side chains are expected to drive the polymer's surface to be highly non-adhesive and repellent to both water and oils, while the polymer backbone would provide structural integrity. This guide will delve into the specifics of this promising monomer and its potential polymer.
Physicochemical Properties of this compound
Quantitative data for this compound is limited, with most available information coming from computational predictions.
| Property | Value | Source |
| Molecular Formula | C8H5F9O2 | PubChem |
| Molecular Weight | 304.11 g/mol | PubChem |
| Boiling Point | 69 °C at 90 mmHg | ChemicalBook[4] |
| Density | 1.459 g/cm³ (predicted) | ChemicalBook[4] |
| CAS Number | 84145-17-5 | PubChem |
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of perfluoropentanoic acid with allyl alcohol. A common method for this type of reaction is Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst.
Proposed Experimental Protocol: Fischer Esterification
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of perfluoropentanoic acid and allyl alcohol. A slight excess of the alcohol can be used to drive the reaction to completion.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-3 mol% relative to the carboxylic acid).
-
Solvent: Use a non-polar solvent that forms an azeotrope with water, such as toluene or hexane, to facilitate the removal of the water byproduct.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by tracking the amount of water collected or by using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over an anhydrous salt like magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Caption: Synthesis of this compound via Fischer Esterification.
Polymerization of this compound
The presence of the allyl group allows for the polymerization of this compound, likely through a free-radical mechanism. However, the polymerization of allyl monomers is often challenging and typically results in polymers with low molecular weights.[5] This is primarily due to degradative chain transfer to the monomer, a process where a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer, leading to the termination of the kinetic chain.[5]
Proposed Experimental Protocol: Free-Radical Polymerization
-
Monomer Purification: Purify the this compound monomer, for instance by passing it through a column of basic alumina to remove any acidic inhibitors.
-
Initiator: Use a suitable free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The choice of initiator may depend on the desired reaction temperature.
-
Solvent: The polymerization can be carried out in bulk or in a suitable solvent. Fluorinated solvents may be good candidates due to their ability to dissolve both the monomer and the resulting polymer.
-
Reaction Conditions: In a reaction vessel purged with an inert gas like nitrogen or argon, dissolve the monomer and initiator in the chosen solvent. Heat the mixture to a temperature appropriate for the decomposition of the initiator (e.g., 60-80 °C for AIBN).
-
Polymer Isolation: After the desired reaction time, precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or hexane.
-
Purification: The precipitated polymer can be further purified by redissolving it in a suitable solvent and re-precipitating it to remove any unreacted monomer and initiator fragments. Finally, dry the polymer under vacuum.
Caption: Free-Radical Polymerization of this compound.
Predicted Properties and Potential Applications of Poly(this compound)
Based on the structure of the monomer, poly(this compound) is expected to possess a unique combination of properties that could be exploited in various materials science applications.
| Predicted Property | Rationale | Potential Applications |
| Low Surface Energy | The high density of perfluorinated side chains will lead to a surface with very low polarity. | Hydrophobic and oleophobic coatings, anti-fouling surfaces, non-stick coatings.[4][6] |
| High Chemical Resistance | The fluorinated polymer backbone is inherently resistant to a wide range of chemicals, acids, and bases.[1][2] | Linings for chemical storage tanks, protective coatings in harsh environments. |
| Thermal Stability | The strong C-F bonds contribute to high thermal stability. | High-temperature lubricants, components for electronic devices. |
| Low Refractive Index | Fluoropolymers typically have low refractive indices. | Anti-reflective coatings, optical fibers. |
| Biocompatibility | Many fluoropolymers are biocompatible and have been used in medical applications. | Biomedical coatings, implantable devices.[3] |
Detailed Application Insights
-
Advanced Coatings: The most promising application lies in the creation of superhydrophobic and oleophobic surfaces. Such coatings are highly desirable for self-cleaning windows, stain-resistant textiles, and anti-icing surfaces for aircraft and infrastructure. The polymer could be applied as a thin film via solution casting or spray coating.
-
Low-Adhesion Materials: In industries where preventing adhesion is critical, such as in the manufacturing of composites or in biomedical devices, poly(this compound) could serve as a release liner or a non-stick surface.
-
Specialty Composites: As a matrix material or an additive, it could enhance the chemical resistance and reduce the surface friction of composite materials used in demanding aerospace and automotive applications.
Characterization of Poly(this compound)
To validate the predicted properties and understand the structure-property relationships of poly(this compound), a thorough characterization is essential.
Proposed Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Gel Permeation Chromatography (GPC):
-
To determine the molecular weight and molecular weight distribution (polydispersity) of the polymer. A system equipped with a refractive index detector and calibrated with appropriate standards would be used.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer. The analysis would be performed under both inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any, providing insights into the polymer's morphology (amorphous vs. semi-crystalline).
-
-
Surface Analysis:
-
Contact Angle Goniometry: To quantify the hydrophobicity and oleophobicity of polymer films by measuring the contact angles of water and various oils.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the polymer surface and confirm the presence and chemical state of fluorine.
-
Future Research Directions
The exploration of this compound and its polymer is still in its infancy. Future research could focus on:
-
Optimization of Polymerization: Investigating controlled radical polymerization techniques, such as RAFT or ATRP, to potentially overcome the challenge of degradative chain transfer and achieve higher molecular weight polymers with more controlled architectures.
-
Copolymerization: Copolymerizing this compound with other monomers to tailor the properties of the resulting material. For example, copolymerization with a more flexible monomer could improve the mechanical properties of the polymer.
-
Crosslinking: Utilizing the residual allyl groups in the polymer for post-polymerization modification or crosslinking to create robust network structures with enhanced thermal and mechanical stability.
-
Performance Evaluation in Specific Applications: Fabricating and testing coatings and materials based on poly(this compound) in real-world scenarios to validate their performance for specific applications.
Conclusion
This compound represents a promising, yet underexplored, monomer in materials science. The combination of a reactive allyl group and a perfluorinated chain suggests that its polymer could offer a unique set of properties, including ultra-low surface energy, excellent chemical resistance, and high thermal stability. While challenges in its polymerization may exist, the potential applications in advanced coatings, low-adhesion surfaces, and high-performance composites warrant further investigation. The experimental protocols and research directions outlined in this guide provide a framework for scientists and researchers to unlock the full potential of this intriguing fluorinated monomer.
References
- 1. plasticsengineering.org [plasticsengineering.org]
- 2. plastic-products.com [plastic-products.com]
- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. strouse.com [strouse.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.utwente.nl [research.utwente.nl]
A Deep Dive into Perfluoroalkyl Esters: From Discovery to Modern Applications
For Immediate Release
A Comprehensive Technical Guide on the Discovery, Synthesis, and Biological Interactions of Perfluoroalkyl Esters
This in-depth technical guide provides a thorough exploration of perfluoroalkyl esters, a significant class of organofluorine compounds. Tailored for researchers, scientists, and professionals in drug development, this document details their historical discovery, synthesis methodologies, physicochemical properties, and biological significance.
Discovery and History: A Timeline of Innovation
The journey of perfluoroalkyl esters is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of a monofluorinated ester is credited to Frédéric Swarts in 1896, the development of perfluorinated analogues gained momentum in the mid-20th century, driven by the unique properties imparted by extensive fluorination.
Early research into fluorinated esters was partly motivated by an investigation into their potential toxicity, particularly during the 1940s. This initial toxicological interest paved the way for a deeper understanding of the biological activities of organofluorine compounds. The post-war era saw a surge in the development of fluorochemicals, including perfluoroalkyl esters, for a wide array of industrial applications, leveraging their high thermal stability, chemical inertness, and unique surface properties.
Physicochemical Properties of Perfluoroalkyl Esters
The physicochemical properties of perfluoroalkyl esters are largely dictated by the length of the perfluoroalkyl chain and the nature of the alcohol moiety. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, influencing the reactivity of the ester group. Furthermore, the fluorinated chain is both hydrophobic and lipophobic, leading to unique solubility and partitioning behaviors.
Below are tables summarizing the key physicochemical properties of selected perfluoroalkyl esters.
Table 1: Physicochemical Properties of Selected Methyl Perfluoroalkyl Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Methyl heptafluorobutanoate | C₅H₃F₇O₂ | 228.06 | 95-96 | 1.513 | 1.303 |
| Methyl pentadecafluorooctanoate | C₉H₃F₁₅O₂ | 428.10 | 159-160 | 1.786 | 1.305[1] |
Table 2: Physicochemical Properties of Selected Ethyl Perfluoroalkyl Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Ethyl perfluorooctanoate | C₁₀H₅F₁₅O₂ | 442.12 | 167 | 1.626[][3][4] |
Experimental Protocols for Synthesis
The synthesis of perfluoroalkyl esters can be achieved through several established methods in organic chemistry. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the specific structure of the target ester.
Fischer-Speier Esterification
This is a classic method involving the reaction of a perfluoroalkyl carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.
Experimental Protocol: Synthesis of Ethyl Laurate (as a general example)
-
Combine lauric acid and an excess of ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a specified period.
-
After cooling, the reaction mixture is typically worked up by extraction to isolate the ester.
-
Purification is achieved by distillation or chromatography.[5]
Steglich Esterification
The Steglich esterification is a milder method that uses a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method is particularly useful for acid-sensitive substrates and sterically hindered alcohols.
Experimental Protocol: General Procedure
-
Dissolve the perfluoroalkyl carboxylic acid, alcohol, and a catalytic amount of DMAP in an aprotic solvent like dichloromethane.
-
Add a solution of DCC in the same solvent to the mixture.
-
Stir the reaction at room temperature until completion.
-
The dicyclohexylurea byproduct is removed by filtration.
-
The ester is isolated from the filtrate through an aqueous workup and purified.
From Perfluoroacyl Chlorides or Fluorides
Perfluoroalkyl esters can also be synthesized by reacting a perfluoroacyl chloride or fluoride with an alcohol. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen halide formed.
Experimental Protocol: General Procedure
-
Dissolve the alcohol and a base (e.g., triethylamine) in an inert solvent such as dichloromethane or THF.
-
Cool the solution in an ice bath.
-
Slowly add the perfluoroacyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The reaction mixture is then washed with water and brine, dried, and the solvent is evaporated to yield the crude ester, which can be further purified.[6][7]
Biological Activity and Signaling Pathways
The biological activity of perfluoroalkyl esters is an area of growing interest. It is widely believed that their primary mode of toxicological action is through in vivo hydrolysis to the corresponding perfluoroalkyl carboxylic acids (PFAAs), which are known to be biologically active.
PFAAs have been shown to interact with several key biological targets, including peroxisome proliferator-activated receptors (PPARs) and the estrogen receptor.[8] Activation of PPARα by PFAAs can lead to perturbations in lipid metabolism and has been linked to liver steatosis in animal models.
The hydrolysis of the ester bond is a critical step in the bioactivation of these compounds. This process can be mediated by various esterase enzymes present in the body.
References
- 1. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 3. ETHYL PERFLUOROOCTANOATE | 3108-24-5 [amp.chemicalbook.com]
- 4. ETHYL PERFLUOROOCTANOATE | 3108-24-5 [chemicalbook.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for the synthesis of Allyl perfluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of allyl perfluoropentanoate, a fluorinated ester with potential applications in materials science and as a building block in the synthesis of specialized polymers and pharmaceutical intermediates. The protocol is based on the well-established Fischer-Speier esterification reaction.
Introduction
This compound is a specialty chemical that combines the reactivity of an allyl group with the unique properties conferred by a perfluorinated carbon chain, such as thermal stability, chemical resistance, and lipophobicity. This application note details a representative laboratory-scale procedure for its synthesis via the acid-catalyzed esterification of perfluoropentanoic acid with allyl alcohol.
Reaction Scheme
The synthesis proceeds via the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Materials and Equipment:
-
Perfluoropentanoic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, combine perfluoropentanoic acid and a molar excess of allyl alcohol (e.g., 3 equivalents).[1][2][3]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture.[1][2][4]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.[1][4] Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether.
-
Carefully wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Perfluoropentanoic Acid | C₅HF₉O₂ | 264.05 | 139-141 | 1.77 |
| Allyl Alcohol | C₃H₆O | 58.08 | 96-98 | 0.854 |
| This compound | C₈H₅F₉O₂ | 304.11 | 69 (at 90 mmHg) | ~1.46 |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ 5.9 (m, 1H, -CH=), 5.4-5.3 (m, 2H, =CH₂), 4.7 (d, 2H, -O-CH₂-) |
| ¹⁹F NMR (CDCl₃) | δ -81 (t, 3F, CF₃), -120 (m, 2F, CF₂), -126 (m, 2F, CF₂), -128 (m, 2F, CF₂) |
| IR (neat) | ~1780 cm⁻¹ (C=O stretch), ~1645 cm⁻¹ (C=C stretch) |
| Mass Spectrometry (EI) | m/z 304 (M⁺), fragments corresponding to the loss of the allyl group and perfluorinated chain. |
Note: The spectroscopic data presented are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.
Mandatory Visualization
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for this compound Synthesis.
Diagram 2: Signaling Pathway of Fischer-Speier Esterification
References
Application Notes and Protocols: Polymerization of Allyl Perfluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and polymerization of Allyl perfluoropentanoate, a fluorinated monomer with potential applications in the development of novel polymers for specialized applications, including drug delivery and advanced materials. Due to the inherent nature of allyl monomers, their polymerization typically results in polymers with low to moderate molecular weights.[1][] This protocol outlines a standard free-radical polymerization approach.
Monomer Synthesis: this compound
The synthesis of this compound can be achieved through the esterification of perfluoropentanoic acid with allyl alcohol. A general procedure is described below.
Materials:
-
Perfluoropentanoic acid
-
Allyl alcohol
-
Sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine perfluoropentanoic acid (1.0 eq), allyl alcohol (1.2 eq), and a catalytic amount of sulfuric acid in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound. The purity can be confirmed by ¹H and ¹⁹F NMR spectroscopy.
Polymerization of this compound
Free-radical polymerization is a common method for polymerizing allyl monomers.[1][3] Azobisisobutyronitrile (AIBN) is a suitable thermal initiator for this process.[4][5][6] Both bulk and solution polymerization methods are described.
Method 1: Bulk Polymerization
Materials:
-
This compound (freshly purified)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Schlenk flask or heavy-walled polymerization tube
-
Vacuum line
-
Constant temperature oil bath
Protocol:
-
Place the desired amount of this compound monomer into a Schlenk flask or polymerization tube.
-
Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the monomer).
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the sealed flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C).[4]
-
Allow the polymerization to proceed for a predetermined time (e.g., 24-72 hours). The viscosity of the solution will increase as the polymer forms.
-
To terminate the reaction, cool the flask rapidly in an ice bath and expose the contents to air.
-
Dissolve the viscous product in a suitable solvent (e.g., acetone or a fluorinated solvent).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Method 2: Solution Polymerization
Materials:
-
This compound (freshly purified)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous, degassed solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)
-
Schlenk flask
-
Vacuum line
-
Constant temperature oil bath
Protocol:
-
In a Schlenk flask, dissolve this compound and AIBN (0.1-1.0 mol%) in the chosen solvent. The monomer concentration is typically in the range of 1-5 M.
-
Degas the solution using several freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Place the flask in a preheated oil bath at 60-80 °C.[4]
-
Maintain the reaction under an inert atmosphere with stirring for the desired duration (e.g., 24-72 hours).
-
Terminate the reaction by cooling the flask and exposing the solution to air.
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the polymer in a suitable non-solvent.
-
Filter and dry the polymer under vacuum.
Characterization of Poly(this compound)
Standard analytical techniques can be used to characterize the resulting polymer.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the polymerization, the disappearance of the vinyl proton signals of the monomer (typically in the range of 5-6 ppm) and the appearance of broad signals corresponding to the polymer backbone will be observed.
-
¹⁹F NMR: This will show the characteristic signals of the perfluoropentanoate side chains.
-
¹³C NMR: Can provide further structural information on the polymer backbone and side chains.
2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A suitable solvent system and calibration standards (e.g., polystyrene or poly(methyl methacrylate)) are required.
3. Differential Scanning Calorimetry (DSC):
DSC is used to determine the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties.
Data Presentation
The following table presents hypothetical, yet realistic, data for the polymerization of this compound, reflecting the typical outcomes for allyl monomer polymerizations which often result in lower molecular weight polymers.[1][]
| Entry | Polymerization Method | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| 1 | Bulk | 100:1 | 70 | 48 | 65 | 4,500 | 8,100 | 1.8 |
| 2 | Solution (Toluene, 2M) | 100:1 | 70 | 48 | 50 | 3,200 | 6,100 | 1.9 |
| 3 | Bulk | 200:1 | 70 | 72 | 75 | 6,000 | 11,400 | 1.9 |
| 4 | Solution (Toluene, 2M) | 200:1 | 70 | 72 | 60 | 4,800 | 9,600 | 2.0 |
Mandatory Visualization
Caption: Experimental workflow for the polymerization of this compound.
References
Application Notes and Protocols: Surface Modification of Polymers Using Allyl Perfluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of polymers using allyl perfluoropentanoate. This process is designed to impart desirable properties such as hydrophobicity, chemical resistance, and biocompatibility to polymer surfaces, making them suitable for a wide range of biomedical and drug development applications.
Introduction
The surface properties of polymers play a critical role in their interaction with biological systems. Modifying a polymer's surface without altering its bulk properties is a key strategy in the development of advanced materials for medical devices, drug delivery systems, and tissue engineering scaffolds. This compound is a fluorinated organic compound containing a reactive allyl group, making it an excellent candidate for grafting onto polymer surfaces. The perfluoropentanoate tail provides a low surface energy, leading to hydrophobic and oleophobic properties, while the allyl group allows for covalent attachment to the polymer substrate through various grafting techniques.
Fluorinated surfaces are known for their excellent chemical inertness, low coefficient of friction, and reduced protein adsorption, which can enhance the biocompatibility and performance of medical implants and devices.[1][2][3] This document outlines two primary methods for the surface modification of polymers using this compound: UV-initiated graft polymerization and plasma polymerization.
Key Applications
Surface modification with this compound can be beneficial for a variety of applications, including:
-
Medical Devices: Creating biocompatible and anti-fouling surfaces for catheters, stents, and other implantable devices to minimize thrombosis and foreign body response.[3][4]
-
Drug Delivery: Modifying the surface of nanoparticles and microparticles to control drug release kinetics and improve circulation time.
-
Tissue Engineering: Fabricating scaffolds with controlled surface wettability to influence cell adhesion, proliferation, and differentiation.
-
Biomedical Research Tools: Coating microfluidic devices and cell culture plates to prevent non-specific binding of proteins and cells.
Experimental Protocols
Materials and Reagents
-
Polymer substrate (e.g., Polycarbonate, Polyethylene, Polystyrene films or devices)
-
This compound (CAS 84145-17-5)[5]
-
Photoinitiator (e.g., Benzophenone)
-
Solvent (e.g., Acetone, isopropanol)
-
Deionized water
-
Nitrogen gas (high purity)
Protocol 1: UV-Initiated Graft Polymerization
This protocol describes the "grafting from" method, where the this compound is polymerized from the polymer surface after surface activation.
3.2.1. Substrate Preparation
-
Clean the polymer substrate by sonication in a solution of detergent and deionized water for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Further clean the substrate by sonicating in isopropanol for 15 minutes, followed by acetone for 15 minutes.
-
Dry the substrate under a stream of high-purity nitrogen gas.
3.2.2. Photoinitiator Coating
-
Prepare a 1% (w/v) solution of benzophenone in acetone.
-
Dip-coat the cleaned and dried polymer substrate in the benzophenone solution for 1 minute.
-
Withdraw the substrate and allow the solvent to evaporate completely in a fume hood.
3.2.3. Grafting Procedure
-
Place the photoinitiator-coated substrate in a reaction vessel.
-
Prepare a 5% (v/v) solution of this compound in a suitable solvent (e.g., a mixture of acetone and isopropanol).
-
Introduce the monomer solution into the reaction vessel, ensuring the substrate is fully immersed.
-
Purge the vessel with nitrogen gas for 20 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction.
-
Seal the reaction vessel and place it under a UV lamp (e.g., 254 nm wavelength).
-
Irradiate the setup for a specified duration (e.g., 30-120 minutes). The irradiation time will influence the grafting density and thickness of the coating.[6][7][8]
-
After irradiation, remove the substrate and wash it thoroughly with acetone to remove any ungrafted monomer and homopolymer.
-
Dry the modified substrate under a stream of nitrogen gas.
Workflow for UV-Initiated Graft Polymerization
Caption: Workflow for UV-initiated grafting.
Protocol 2: Plasma Polymerization
Plasma polymerization utilizes a low-pressure plasma to create a thin, highly cross-linked polymer film on the substrate surface from the monomer vapor.[9][10]
3.3.1. Substrate Preparation
-
Follow the same cleaning and drying procedure as described in section 3.2.1.
3.3.2. Plasma Treatment
-
Place the cleaned and dried substrate into the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of approximately 10^-3 mbar.
-
Introduce argon gas and ignite a plasma (e.g., using a radio-frequency power source) for 5 minutes to further clean and activate the polymer surface.
-
Vent the chamber and introduce the this compound monomer into the chamber at a controlled flow rate.
-
Ignite the plasma again at a specific power (e.g., 20-100 W) for a defined duration (e.g., 10-30 minutes). The power and duration will affect the film thickness and chemistry.[9]
-
After the deposition, switch off the plasma and the monomer flow.
-
Allow the substrate to cool down in the vacuum chamber before venting to atmospheric pressure.
Workflow for Plasma Polymerization
References
- 1. XPS Analysis of Surface Modified Polymers [eag.com]
- 2. Chemical Surface Modification of Polymeric Biomaterials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Surface modification of polymers for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H5F9O2 | CID 2735874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UV-induced graft copolymerization of monoacrylate-poly(ethylene glycol) onto poly(3-hydroxyoctanoate) to reduce protein adsorption and platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plasma polymerization of allylpentafluorobenzene on copper surfaces - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Insights on the Atmospheric-Pressure Plasma-Induced Free-Radical Polymerization of Allyl Ether Cyclic Carbonate Liquid Layers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grafting Allyl Perfluoropentanoate onto Silica Nanoparticles for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica nanoparticles (SNPs) have emerged as a versatile platform for drug delivery due to their high surface area, tunable pore size, biocompatibility, and ease of functionalization. Surface modification of SNPs allows for the precise control of their physicochemical properties, leading to enhanced drug loading, targeted delivery, and controlled release. Perfluorinated compounds, known for their hydrophobic and lipophobic nature, can create a stable shell on the nanoparticle surface, potentially improving the encapsulation of hydrophobic drugs and influencing cellular interactions.
This document provides a detailed protocol for the multi-step synthesis of allyl perfluoropentanoate-grafted silica nanoparticles. The process involves the synthesis of silica nanoparticles via the Stöber method, followed by surface functionalization with amine and allyl groups, and finally, the grafting of a thiol-modified perfluoropentanoate through a thiol-ene "click" reaction. These functionalized nanoparticles are designed for applications in advanced drug delivery systems.
Experimental Overview
The overall experimental workflow is a multi-step process that begins with the synthesis of the core silica nanoparticles and the separate synthesis of the grafting molecule, followed by a series of surface modification steps.
Application of Allyl Perfluoropentanoate in Dental Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of advanced dental restorative materials is a continuous pursuit in dentistry, aiming for enhanced longevity, biocompatibility, and esthetic appeal. Dental composites, composed of a polymer matrix and inorganic fillers, are the most common materials for direct restorations. The properties of the polymer matrix, largely governed by the monomer composition, are critical to the clinical success of the composite. This document outlines the potential application of Allyl Perfluoropentanoate as a novel monomer in dental composite formulations.
The incorporation of fluorine into dental monomers is a promising strategy to improve the performance of dental composites. Fluorinated compounds are known for their hydrophobicity, which can lead to reduced water sorption and solubility of the composite, thereby enhancing its durability and color stability. Furthermore, the presence of an allyl functional group may offer alternative polymerization pathways, potentially leading to reduced polymerization stress, a major cause of restoration failure.
This document provides a comprehensive overview of the proposed application of this compound in dental composites, including hypothetical data to illustrate its potential benefits, detailed experimental protocols for its synthesis and characterization within a composite material, and visual workflows and pathways to guide researchers.
Hypothetical Performance Data
The following tables present hypothetical data to illustrate the potential advantages of incorporating this compound into a dental composite formulation compared to a conventional BisGMA/TEGDMA-based composite. This data is for illustrative purposes and should be validated by experimental testing.
Table 1: Hypothetical Mechanical Properties of Dental Composites
| Property | Control Composite (BisGMA/TEGDMA) | Experimental Composite (with this compound) |
| Flexural Strength (MPa) | 120 ± 10 | 115 ± 12 |
| Flexural Modulus (GPa) | 10 ± 1 | 9.5 ± 1 |
| Vickers Hardness (VHN) | 75 ± 5 | 72 ± 6 |
| Water Sorption (µg/mm³) | 30 ± 3 | 18 ± 2 |
| Water Solubility (µg/mm³) | 5 ± 1 | 2 ± 0.5 |
Table 2: Hypothetical Polymerization Characteristics
| Property | Control Composite (BisGMA/TEGDMA) | Experimental Composite (with this compound) |
| Degree of Conversion (%) | 65 ± 3 | 70 ± 4 |
| Polymerization Shrinkage (%) | 3.5 ± 0.3 | 2.8 ± 0.3 |
| Polymerization Stress (MPa) | 4.5 ± 0.5 | 3.0 ± 0.4 |
Experimental Protocols
Synthesis of this compound
This protocol describes the esterification of perfluoropentanoic acid with allyl alcohol to synthesize this compound.
Materials:
-
Perfluoropentanoic acid
-
Allyl alcohol
-
Sulfuric acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine perfluoropentanoic acid (1 equivalent), allyl alcohol (1.2 equivalents), and a catalytic amount of sulfuric acid in toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.
Proposed synthesis workflow for this compound.
Formulation of Dental Composites
Materials:
-
Bisphenol A glycidyl methacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound
-
Silanized barium glass fillers (average particle size 1 µm)
-
Camphorquinone (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (co-initiator)
-
Dual asymmetric centrifuge mixer
Procedure:
-
Control Formulation: Prepare the resin matrix by mixing BisGMA (70 wt%) and TEGDMA (30 wt%).
-
Experimental Formulation: Prepare the experimental resin matrix by mixing BisGMA (70 wt%) and this compound (30 wt%).
-
To each resin matrix, add camphorquinone (0.5 wt%) and ethyl-4-(dimethylamino)benzoate (1 wt%).
-
Incorporate silanized barium glass fillers into each resin matrix at a filler loading of 70 wt%.
-
Mix the components thoroughly using a dual asymmetric centrifuge mixer to ensure a homogeneous paste.
-
Store the prepared composite pastes in light-proof containers at 4°C before use.
Mechanical Properties Testing
Flexural Strength and Modulus (ISO 4049):
-
Prepare bar-shaped specimens (2 mm x 2 mm x 25 mm) of both control and experimental composites by filling a stainless-steel mold and light-curing for 40 seconds on each side with a dental curing light (e.g., >800 mW/cm²).
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine with a span of 20 mm and a crosshead speed of 1 mm/min.
-
Record the load at fracture to calculate the flexural strength and the slope of the initial linear portion of the load-deflection curve to determine the flexural modulus.
Polymerization Kinetics
Degree of Conversion (DC) by FTIR Spectroscopy:
-
Place a small amount of the uncured composite paste between two Mylar strips on a diamond attenuated total reflectance (ATR) accessory of an FTIR spectrometer.
-
Record the spectrum of the uncured material.
-
Light-cure the sample for 40 seconds.
-
Record the spectrum of the cured material at 5 minutes post-irradiation.
-
Calculate the DC by comparing the peak height of the aliphatic C=C absorption band (at approximately 1638 cm⁻¹) against an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) before and after curing.
Workflow for dental composite preparation and testing.
Biocompatibility Assessment
In Vitro Cytotoxicity (ISO 10993-5):
-
Prepare extracts of the cured composite materials according to ISO 10993-12 by incubating the samples in a cell culture medium for 24 hours at 37°C.
-
Culture human gingival fibroblasts (HGFs) in a 96-well plate.
-
After 24 hours of cell attachment, replace the culture medium with the prepared extracts.
-
Incubate the cells with the extracts for 24 hours.
-
Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the cell viability as a percentage relative to the negative control (cells cultured in fresh medium).
Signaling pathway for evaluating apoptosis induction.
Conclusion
The incorporation of this compound into dental composite formulations presents a promising avenue for the development of next-generation restorative materials. The hypothetical data suggests potential improvements in hydrophobicity and polymerization characteristics. The detailed protocols provided herein offer a systematic approach for researchers to synthesize this novel monomer and to comprehensively evaluate its impact on the mechanical, chemical, and biological properties of dental composites. Further experimental validation is necessary to fully elucidate the benefits and clinical potential of this innovative approach.
Application Notes and Protocols for Allyl Perfluoropentanoate as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl perfluoropentanoate is a fluorinated monomer that holds significant potential as a specialized crosslinking agent in the development of advanced polymer networks. Its unique structure, combining a reactive allyl group with a highly fluorinated pentanoate chain, offers the ability to create materials with tailored properties. The perfluorinated moiety can impart hydrophobicity, chemical resistance, and thermal stability to a polymer matrix, while the allyl group provides a versatile handle for various crosslinking chemistries.
These characteristics make this compound a compelling candidate for applications in drug delivery, tissue engineering, and the development of biocompatible materials. For instance, its use in hydrogels could lead to thermo-responsive materials with controlled swelling behavior and sustained drug release profiles. The fluorinated nature of the crosslinker can also minimize non-specific protein adsorption, a critical factor for in-vivo applications.
This document provides detailed application notes and experimental protocols for utilizing this compound as a crosslinking agent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its reactivity, solubility, and incorporation into polymer systems.
| Property | Value | Reference |
| IUPAC Name | prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | [1] |
| CAS Number | 84145-17-5 | [1][2] |
| Molecular Formula | C₈H₅F₉O₂ | [1][2] |
| Molecular Weight | 304.11 g/mol | [1][2] |
| Appearance | (Predicted) Colorless Liquid | - |
| Boiling Point | (Predicted) ~150-170 °C | - |
| Solubility | (Predicted) Soluble in fluorinated solvents and common organic solvents (e.g., THF, acetone). Limited solubility in water. | - |
Proposed Application: Thermo-responsive Hydrogel for Controlled Drug Delivery
A primary application for this compound is in the formulation of thermo-responsive hydrogels. These materials can undergo a sol-gel transition at physiological temperatures, making them injectable as a liquid that solidifies in-situ. The incorporation of this compound as a crosslinker can enhance the hydrogel's mechanical properties and hydrophobicity, thereby modulating the release of encapsulated therapeutic agents.
Signaling Pathway for Thermo-responsive Behavior
The thermo-responsive behavior of the proposed hydrogel is based on polymers that exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in water, and above the LCST, it becomes insoluble and forms a hydrogel.
Caption: Sol-gel transition of a thermo-responsive hydrogel.
Experimental Protocols
Protocol 1: Synthesis of a Thermo-responsive Copolymer
This protocol describes the synthesis of a copolymer of N-isopropylacrylamide (NIPAAm) and a functional monomer to which this compound can be attached.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
N-acryloxysuccinimide (NAS)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (anhydrous)
-
Diethyl ether
-
Allylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Copolymerization:
-
In a Schlenk flask, dissolve NIPAAm (e.g., 10 mmol) and NAS (e.g., 1 mmol) in anhydrous 1,4-dioxane (50 mL).
-
Add AIBN (0.1 mol% of total monomers) to the solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Polymerize at 70°C for 24 hours under an inert atmosphere.
-
Precipitate the resulting polymer in cold diethyl ether.
-
Filter and dry the polymer under vacuum.
-
-
Functionalization with Allyl Groups:
-
Dissolve the synthesized P(NIPAAm-co-NAS) copolymer in anhydrous DCM.
-
Add allylamine (1.5 equivalents relative to NAS units) and TEA (1.5 equivalents relative to NAS units).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the functionalized polymer in cold diethyl ether.
-
Filter and dry the allyl-functionalized polymer under vacuum.
-
Caption: Workflow for the synthesis of an allyl-functionalized thermo-responsive polymer.
Protocol 2: Hydrogel Formation via Thiol-Ene Crosslinking with this compound
This protocol details the crosslinking of the allyl-functionalized polymer with a dithiol linker, where this compound is incorporated as a co-crosslinking agent to impart fluorinated properties. Thiol-ene reactions are advantageous due to their high efficiency and ability to be photo-initiated.
Materials:
-
Allyl-functionalized polymer (from Protocol 1)
-
Dithiothreitol (DTT) or other dithiol crosslinker
-
This compound
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other photoinitiator
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Pre-gel Solution:
-
Dissolve the allyl-functionalized polymer in PBS to the desired concentration (e.g., 10% w/v).
-
Add the dithiol crosslinker (e.g., DTT) at a specific molar ratio relative to the allyl groups (e.g., 0.5 equivalents).
-
Add this compound at the desired molar percentage of the total crosslinkers (e.g., 1-10 mol%).
-
Add the photoinitiator (e.g., DMPA) at a concentration of 0.1% w/v.
-
If encapsulating a drug, add the drug to this solution and mix thoroughly.
-
-
Crosslinking:
-
Transfer the pre-gel solution to a suitable mold or injection device.
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 5-15 minutes) to initiate crosslinking.
-
The solution will transition into a hydrogel.
-
-
Purification:
-
Immerse the hydrogel in a large volume of deionized water or PBS to remove any unreacted components, changing the water/PBS periodically over 24-48 hours.
-
Caption: Workflow for hydrogel formation using thiol-ene chemistry.
Expected Material Properties and Characterization
The incorporation of this compound is expected to influence the hydrogel's properties. Table 2 summarizes the anticipated effects and the methods for their characterization.
| Property | Expected Effect of this compound | Characterization Method |
| Lower Critical Solution Temperature (LCST) | May slightly decrease due to increased hydrophobicity. | UV-Vis Spectroscopy (measuring turbidity as a function of temperature) |
| Swelling Ratio | Decrease due to increased crosslink density and hydrophobicity. | Gravimetric analysis (comparing wet and dry weights) |
| Mechanical Strength | Increase in storage and loss moduli. | Rheometry |
| Drug Release Rate | Slower release of hydrophobic drugs due to favorable interactions with the fluorinated domains. | High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy of the release medium over time. |
| Surface Hydrophobicity | Increased surface hydrophobicity. | Contact angle measurements |
| Biocompatibility | Potentially reduced protein adsorption. | Protein adsorption assays (e.g., BCA or Bradford assay) |
Conclusion
This compound presents a promising avenue for the development of advanced, functional polymers. Its unique combination of a reactive allyl group and a perfluorinated chain allows for the creation of crosslinked materials with enhanced thermal stability, chemical resistance, and hydrophobicity. The protocols and application notes provided herein offer a foundational framework for researchers to explore the potential of this crosslinking agent in areas such as controlled drug delivery and tissue engineering. Further investigation into the optimization of crosslinking density and the resulting material properties will be crucial for translating these concepts into practical applications.
References
Application Notes and Protocols for the Purification of Synthesized Allyl Perfluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthesized Allyl perfluoropentanoate. The methods described herein are standard laboratory techniques applicable to the purification of fluorinated esters.
Introduction
This compound is a fluorinated ester that may find applications in various fields, including materials science and as a synthetic intermediate. The successful synthesis of this compound is critically followed by a robust purification strategy to remove unreacted starting materials, byproducts, and other impurities. This document outlines three common and effective purification methods: Fractional Distillation, Flash Column Chromatography, and Liquid-Liquid Extraction.
Method 1: Purification by Fractional Distillation
Fractional distillation is a suitable method for purifying this compound, especially for larger scale operations, provided the impurities have sufficiently different boiling points from the desired product. Due to the fluorine content, the boiling point of this compound may be lower than its non-fluorinated analog. Distillation under reduced pressure is often preferred for fluorinated compounds to prevent thermal decomposition.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to enhance separation efficiency. Use a round-bottom flask of an appropriate size for the volume of the crude product. All glassware should be thoroughly dried.
-
Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Distillation:
-
Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level (e.g., 20-50 mmHg).
-
Begin heating the distillation flask using a heating mantle.
-
Monitor the temperature at the still head. Collect and discard any initial low-boiling fractions.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will need to be determined empirically, but is expected to be in the range of 110-130 °C at atmospheric pressure.
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation:
| Parameter | Value |
| Purity (GC-MS) | > 98% |
| Yield | 70-85% |
| Boiling Point | Empirically Determined |
Workflow Diagram:
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying small to medium quantities of this compound from non-volatile or less polar/more polar impurities. The choice of the stationary and mobile phases is crucial for successful separation.
Experimental Protocol:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is a common choice. For highly fluorinated compounds, fluorous reverse-phase silica can be highly effective.
-
Eluent System: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. For this compound, a low percentage of ethyl acetate in hexane (e.g., 2-10%) is a good starting point. The target Rf value for the product on the TLC plate should be around 0.2-0.3.
-
-
Column Packing:
-
Slurry pack a glass column with silica gel in the chosen eluent system.
-
Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Apply pressure (using compressed air or a pump) to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product using TLC.
-
-
Solvent Removal and Analysis:
-
Combine the pure fractions containing the product.
-
Remove the solvent using a rotary evaporator.
-
Analyze the purity of the isolated product by GC-MS or NMR.
-
Data Presentation:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent | Hexane:Ethyl Acetate (e.g., 95:5) |
| Purity (GC-MS) | > 99% |
| Yield | 60-80% |
Workflow Diagram:
Method 3: Purification by Liquid-Liquid Extraction
Liquid-liquid extraction is a useful work-up procedure to remove water-soluble impurities, such as acids or bases used in the synthesis, from the crude product. It relies on the differential solubility of the compound between two immiscible liquid phases, typically an organic solvent and an aqueous solution.
Experimental Protocol:
-
Solvent Selection: Choose an organic solvent in which this compound is highly soluble and which is immiscible with water (e.g., dichloromethane, diethyl ether, or ethyl acetate).
-
Extraction Procedure:
-
Dissolve the crude product in the chosen organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake the funnel vigorously, venting frequently to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer (the bottom layer if using dichloromethane, the top layer for diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with:
-
A dilute aqueous solution of a weak base (e.g., 5% sodium bicarbonate) to remove acidic impurities.
-
Deionized water to remove the base.
-
Brine (saturated aqueous NaCl solution) to remove dissolved water from the organic layer.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Analysis: Assess the purity of the product. This method is often used as a preliminary purification step before distillation or chromatography.
Data Presentation:
| Parameter | Value |
| Organic Solvent | Dichloromethane |
| Aqueous Washes | 5% NaHCO₃, H₂O, Brine |
| Purity Improvement | Removes ionic impurities |
| Yield | > 90% (recovery) |
Workflow Diagram:
Conclusion
The choice of purification method for this compound will depend on the nature and quantity of impurities, as well as the scale of the synthesis. For a high degree of purity, a combination of these methods, such as an initial liquid-liquid extraction followed by fractional distillation or flash chromatography, is often the most effective approach. It is crucial to monitor the purity at each step using appropriate analytical techniques to ensure the final product meets the required specifications.
Application Notes and Protocols for the Characterization of Poly(allyl perfluoropentanoate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential analytical techniques for characterizing the physicochemical properties of poly(allyl perfluoropentanoate). The protocols outlined below are designed to ensure accurate and reproducible data for research, development, and quality control purposes.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the chemical structure of poly(this compound). Both ¹H and ¹⁹F NMR are employed to confirm the successful polymerization and to identify the key structural motifs of the polymer.
Experimental Protocol: ¹H and ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 10-20 mg of the poly(this compound) sample in 0.5-1.0 mL of a suitable deuterated solvent. Due to the fluorinated nature of the polymer, solvents such as acetone-d₆, chloroform-d, or hexafluoroisopropanol (HFIP) with a deuterated lock solvent may be required.
-
Vortex the sample until the polymer is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: 400 MHz or higher field strength, equipped with a fluorine probe.
-
Pulse Sequence: Standard single-pulse sequence with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256, depending on the sample concentration.
-
Reference: CFCl₃ (trichlorofluoromethane) at 0 ppm (external or internal standard).
-
Data Presentation: Expected Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | -CH ₂- (polymer backbone) | 1.5 - 2.5 |
| ¹H | -CH - (polymer backbone) | 2.0 - 3.0 |
| ¹H | -O-CH ₂- | 4.0 - 4.5 |
| ¹⁹F | -CF ₂-C(O)O- | -115 to -125 |
| ¹⁹F | -CF ₂-CF₂-C(O)O- | -120 to -130 |
| ¹⁹F | -CF ₂-CF₃ | -125 to -135 |
| ¹⁹F | -CF ₃ | -80 to -90 |
Note: The exact chemical shifts may vary depending on the solvent and the specific polymer microstructure.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers.[1]
Experimental Protocol: GPC Analysis
-
Sample Preparation:
-
Dissolve the poly(this compound) sample in a suitable mobile phase (e.g., tetrahydrofuran (THF) or hexafluoroisopropanol (HFIP)) to a concentration of 1-2 mg/mL.[1] Some fluorinated polymers may require specialized solvents for complete dissolution.[1]
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
System: A GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns for THF mobile phase or specialized columns for HFIP).[1]
-
Mobile Phase: THF or HFIP, depending on polymer solubility.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35-40 °C.[2]
-
Calibration: Use polystyrene or poly(methyl methacrylate) standards for calibration.[1]
-
Data Presentation: Molecular Weight Characterization
| Parameter | Description | Typical Values |
| Mn ( g/mol ) | Number-average molecular weight | 5,000 - 50,000 |
| Mw ( g/mol ) | Weight-average molecular weight | 10,000 - 100,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 3.0 |
Note: These values are illustrative and will depend on the specific polymerization conditions.
Thermal Properties Analysis by DSC and TGA
Thermal analysis provides critical information about the thermal stability and transitions of the polymer. Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm), while Thermogravimetric Analysis (TGA) is used to evaluate the thermal decomposition temperature (Td).[3][4]
Experimental Protocol: DSC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Instrumentation and Conditions:
-
Instrument: Differential Scanning Calorimeter.
-
Heating/Cooling Rate: 10 °C/min.[5]
-
Temperature Program:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 200 °C) to erase the thermal history.
-
Cool to a low temperature (e.g., -50 °C).
-
Heat again to the upper temperature to record the thermal transitions.
-
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.
-
Experimental Protocol: TGA Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the poly(this compound) sample into a ceramic or platinum TGA pan.
-
-
Instrumentation and Conditions:
-
Instrument: Thermogravimetric Analyzer.
-
Heating Rate: 10 °C/min.[3]
-
Temperature Range: Room temperature to 600 °C.
-
Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere with a purge rate of 50 mL/min.
-
Data Presentation: Thermal Properties
| Parameter | Technique | Description | Expected Range |
| Tg (°C) | DSC | Glass Transition Temperature | 40 - 80 |
| Tm (°C) | DSC | Melting Temperature (if crystalline) | May not be present if amorphous |
| Td (°C) | TGA | Decomposition Temperature (5% weight loss) | 250 - 350 |
Note: The thermal properties are highly dependent on the polymer's molecular weight and purity.
Visualizations
Caption: Experimental workflow for GPC analysis.
Caption: Workflow for thermal analysis using DSC and TGA.
References
Troubleshooting & Optimization
How to prevent premature polymerization of Allyl perfluoropentanoate during storage
Welcome to the technical support center for Allyl Perfluoropentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent premature polymerization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization during storage?
A1: The allyl group in this compound contains a carbon-carbon double bond that is susceptible to free-radical polymerization. This process can be initiated by exposure to heat, light (UV radiation), or the presence of radical-initiating impurities such as peroxides. A common issue with the polymerization of allyl monomers is "degradative chain transfer," where a growing polymer chain interacts with a monomer in a way that terminates the chain. This often results in the formation of low molecular weight oligomers or polymers rather than long polymer chains.[1][2] This unwanted polymerization can alter the purity and reactivity of the monomer, leading to inconsistent experimental results.
Q2: What are the visible signs of premature polymerization?
A2: Several visual cues can indicate that unwanted polymerization of this compound has occurred. These include:
-
Increased Viscosity: The liquid may become noticeably thicker or more syrup-like.
-
Gel or Solid Formation: The appearance of gelatinous material or solid precipitates.
-
Turbidity: The solution may change from clear to cloudy.
-
Discoloration: The typically colorless liquid may develop a yellow or brown tint.[1]
If you observe any of these changes, it is a strong indication that the monomer has begun to polymerize and its purity is compromised.
Q3: How can I prevent the premature polymerization of this compound during storage?
A3: To prevent premature polymerization, it is crucial to control the storage conditions and consider the use of inhibitors. The primary strategies are:
-
Temperature Control: Store the compound in a cool, dark place. Refrigeration is recommended.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen, which can participate in radical reactions.
-
Light Protection: Use an amber or opaque container to protect the compound from light.
-
Use of Inhibitors: Store the monomer with a suitable polymerization inhibitor.
Troubleshooting Guide
This guide will help you identify and address issues related to the premature polymerization of this compound.
Issue 1: The viscosity of my stored this compound has increased.
-
Possible Cause: Onset of polymerization.
-
Troubleshooting Steps:
-
Assess the Extent: Determine if the viscosity increase is minor or if the material has significantly gelled.
-
Consider Purification: If the viscosity increase is slight, the monomer may be salvageable by purification to remove oligomers. Distillation is a potential method, but care must be taken as heating can accelerate polymerization. It is advisable to add a non-volatile inhibitor, such as Butylated hydroxytoluene (BHT), before any distillation.[1]
-
Review Storage Conditions: Ensure the monomer is being stored at the recommended temperature and protected from light.
-
Issue 2: The this compound has changed color (yellowish tint).
-
Possible Cause: Formation of polymers or degradation products.[1]
-
Troubleshooting Steps:
-
Do Not Use in Sensitive Reactions: The purity of the reagent is compromised. Using it may lead to unreliable and unrepeatable results.
-
Purification: Consider purifying the monomer by passing it through a column of basic alumina to remove inhibitors and some polar impurities, followed by distillation.
-
Check for Peroxides: Peroxide formation can contribute to discoloration and initiate polymerization. Test for peroxides using commercially available test strips. If peroxides are present, they must be removed before use.
-
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitors for Allyl Esters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2 - 8 °C (Refrigerated) | Reduces the rate of potential polymerization reactions.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxygen, which can form peroxides and initiate polymerization. |
| Container | Amber or opaque, tightly sealed | Protects from light, which can initiate polymerization. Prevents contamination. |
| Inhibitor Type | Phenolic Inhibitors | Effective at scavenging free radicals that initiate polymerization.[1] |
| Example Inhibitors | Hydroquinone (HQ), Methoxyhydroquinone (MEHQ), Butylated hydroxytoluene (BHT) | Commonly used for stabilizing vinyl and allyl monomers.[1] |
| Typical Inhibitor Concentration | 50 - 200 ppm | Effective range for many monomers. The optimal concentration may vary. |
Experimental Protocols
Protocol 1: Visual Inspection for Polymerization
Objective: To qualitatively assess if polymerization has occurred in a sample of this compound.
Materials:
-
Sample of this compound in a clear, sealed container.
-
A well-lit area with a black and a white background.
-
A reference sample of pure, unpolymerized this compound (if available).
Procedure:
-
Initial Observation: Without opening the container, visually inspect the sample for any obvious signs of polymerization such as the presence of a gel, solid particles, or significant discoloration.[1]
-
Gently Swirl: Gently swirl the container to observe the viscosity of the liquid.[3] Compare its flow characteristics to a reference sample if available. A noticeable resistance to flow indicates an increase in viscosity.
-
Check for Particulates: Hold the sample against a white and then a black background to check for any suspended particles or turbidity.[3]
-
Record Observations: Document any changes in color, clarity, viscosity, or the presence of solids.
Protocol 2: Simple Viscosity Test for Polymerization
Objective: To obtain a semi-quantitative measure of a change in viscosity, indicating polymerization.
Materials:
-
Ubbelohde or similar capillary viscometer.
-
Constant temperature water bath.
-
Stopwatch.
-
Sample of this compound.
-
Reference sample of pure this compound.
Procedure:
-
Temperature Equilibration: Place the viscometer in the constant temperature water bath and allow it to equilibrate.
-
Load Sample: Load a precise volume of the test sample into the viscometer.
-
Measure Efflux Time: Draw the liquid up through the capillary to the upper timing mark and measure the time it takes for the liquid to flow to the lower timing mark.
-
Repeat: Perform the measurement at least three times and calculate the average efflux time.
-
Compare to Reference: Repeat steps 2-4 with a pure, unpolymerized reference sample. A significantly longer efflux time for the test sample indicates an increase in viscosity and therefore, polymerization.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and addressing premature polymerization.
Caption: Logical steps for the preventative storage of this compound.
References
Strategies to control the molecular weight of poly(Allyl perfluoropentanoate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(Allyl perfluoropentanoate) with controlled molecular weight.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the molecular weight of poly(this compound)?
Controlling the molecular weight of poly(this compound) can be challenging due to the inherent reactivity of the allyl monomer. Key issues include:
-
Chain Transfer to Monomer: Allylic protons are susceptible to abstraction, leading to the formation of a new radical on the monomer and termination of the growing polymer chain. This results in polymers with lower than expected molecular weights and broad molecular weight distributions.
-
Slow Propagation: The radical on the growing polymer chain can be stabilized by the adjacent ester group, potentially slowing down the rate of propagation.
-
Initiator Efficiency: The choice of initiator and its decomposition kinetics play a critical role. Inefficient initiation can lead to a broad distribution of chain lengths.
Q2: Which polymerization techniques are recommended for controlling the molecular weight of this polymer?
To achieve better control over the molecular weight and obtain a narrow polydispersity index (PDI), controlled radical polymerization (CRP) techniques are recommended. The most suitable methods include:
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile technique that is tolerant to a wide range of functional groups. By using an appropriate RAFT agent, the molecular weight can be controlled by the ratio of monomer to RAFT agent.[1][2][3][4][5]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful method for synthesizing well-defined polymers. It involves a reversible deactivation of the growing radical species by a transition metal complex.[6][7]
Q3: How do I choose an appropriate RAFT agent for the polymerization of this compound?
The choice of RAFT agent is crucial for successful polymerization. For an allyl monomer, a trithiocarbonate-based RAFT agent is often a good starting point. The effectiveness of the RAFT agent depends on the relative reactivities of the monomer and the C=S bond of the RAFT agent. It is advisable to consult literature on RAFT polymerization of structurally similar monomers to select a suitable agent.[2][5]
Q4: Can I use conventional free radical polymerization?
Conventional free radical polymerization can be used to synthesize poly(this compound), but it offers poor control over the molecular weight and results in a polymer with a broad molecular weight distribution (high PDI).[8] This is due to the high rates of chain transfer and termination reactions. For applications where a well-defined polymer architecture is required, CRP techniques are superior.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Monomer Conversion | 1. Inappropriate initiator or RAFT agent/catalyst system.2. Low polymerization temperature.3. Presence of inhibitors in the monomer. | 1. Select an initiator with a suitable half-life at the desired polymerization temperature. For RAFT, ensure the chosen agent is appropriate for allyl monomers. For ATRP, check the catalyst and ligand compatibility.2. Increase the polymerization temperature, but monitor for potential side reactions.3. Purify the monomer by passing it through a column of basic alumina to remove inhibitors. |
| High Polydispersity Index (PDI > 1.5) | 1. Inefficient RAFT agent or ATRP catalyst.2. High concentration of initiator leading to conventional free radical polymerization.3. Chain transfer reactions. | 1. Screen different RAFT agents or ATRP catalysts and ligands.2. Decrease the initiator concentration relative to the RAFT agent or ATRP catalyst.3. Lower the polymerization temperature to minimize chain transfer. |
| Observed Molecular Weight is Significantly Lower than Theoretical | 1. High rate of chain transfer to monomer or solvent.2. Incorrect ratio of monomer to RAFT agent/initiator. | 1. Use a solvent with a low chain transfer constant. Lowering the polymerization temperature can also help.2. Carefully recalculate and re-measure the amounts of monomer, RAFT agent, and initiator. |
| Bimodal or Multimodal GPC Trace | 1. Incomplete initiation or slow initiation compared to propagation.2. Presence of impurities that can act as initiators or chain transfer agents. | 1. Choose an initiator that decomposes rapidly at the start of the polymerization. Ensure good mixing of all components before initiating the reaction.2. Purify all reagents (monomer, solvent, initiator, RAFT agent/catalyst) before use. |
| Gelation of the Reaction Mixture | 1. Cross-linking reactions, possibly due to impurities or side reactions of the allyl group. | 1. Lower the monomer concentration.2. Decrease the polymerization temperature.3. Ensure the monomer is free of any difunctional impurities. |
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol provides a general procedure for the synthesis of poly(this compound) with a target molecular weight of 10,000 g/mol and a PDI < 1.3.
Materials:
-
This compound (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anisole (Solvent)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Tetrahydrofuran (THF) for GPC analysis
Procedure:
-
Monomer Purification: Pass this compound through a short column of basic alumina to remove any inhibitors.
-
Reagent Calculation: For a target molecular weight of 10,000 g/mol , the [Monomer]:[RAFT Agent]:[Initiator] ratio will be[9]::[0.1].
-
This compound (MW: 304.11 g/mol ): 3.04 g (10 mmol)
-
CPADB (MW: 279.38 g/mol ): 27.9 mg (0.1 mmol)
-
AIBN (MW: 164.21 g/mol ): 1.64 mg (0.01 mmol)
-
Anisole: 5 mL
-
-
Reaction Setup:
-
To a 25 mL Schlenk flask, add the calculated amounts of this compound, CPADB, and AIBN.
-
Add the anisole.
-
Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 24 hours). To monitor the reaction, small aliquots can be taken at different time points via a degassed syringe.
-
-
Termination and Purification:
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of THF and re-precipitate into cold methanol. Repeat this step two more times to ensure the removal of unreacted monomer and other impurities.
-
Dry the final polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion using ¹H NMR spectroscopy.
-
Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) using gel permeation chromatography (GPC) with THF as the eluent and polystyrene standards for calibration.
-
Quantitative Data Summary (Example)
| [M]:[RAFT]:[I] | Time (h) | Conversion (%) | Mₙ (Theoretical) ( g/mol ) | Mₙ (GPC) ( g/mol ) | PDI |
| 100:1:0.1 | 6 | 45 | 4,560 | 4,800 | 1.25 |
| 100:1:0.1 | 12 | 78 | 7,900 | 8,100 | 1.22 |
| 100:1:0.1 | 24 | 92 | 9,300 | 9,500 | 1.20 |
| 200:1:0.1 | 24 | 85 | 17,200 | 17,800 | 1.28 |
Visualizations
Caption: Experimental workflow for RAFT polymerization.
Caption: Troubleshooting decision tree for molecular weight control.
References
- 1. researchgate.net [researchgate.net]
- 2. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gore.com [gore.com]
- 9. pubs.acs.org [pubs.acs.org]
Overcoming degradative chain transfer in Allyl perfluoropentanoate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the polymerization of allyl perfluoropentanoate, particularly concerning the issue of degradative chain transfer.
Frequently Asked Questions (FAQs)
Q1: What is degradative chain transfer and why is it a problem in this compound polymerization?
A1: Degradative chain transfer is a reaction that halts the growth of a polymer chain by transferring the radical activity to the monomer, creating a very stable and less reactive radical. In the case of this compound, a growing polymer radical can abstract a hydrogen atom from the allyl group of a monomer molecule. This terminates the polymer chain and forms a resonance-stabilized allylic radical. This new radical is often too stable to efficiently initiate a new polymer chain, leading to a significant decrease in the overall polymerization rate and resulting in polymers with low molecular weight.[1][2][3]
Q2: What are the typical symptoms of degradative chain transfer in my polymerization?
A2: The common signs that your polymerization of this compound is being affected by degradative chain transfer include:
-
Low monomer conversion: The reaction seems to stop or slow down significantly after a certain point.
-
Low molecular weight polymer: The resulting polymer has a much lower degree of polymerization than theoretically expected.
-
Requirement for high initiator concentrations: A large amount of initiator is needed to achieve even moderate conversion, which can also lead to broader molecular weight distributions.
Q3: How can I control the polymerization of this compound to achieve higher molecular weights?
A3: Controlled/"living" radical polymerization (CLRP) techniques are the most promising methods to mitigate the effects of degradative chain transfer. Reversible Addition-Fragment Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that has been successfully applied to a wide range of monomers, including fluorinated and functional monomers.[4][5][6][7] RAFT polymerization introduces a chain transfer agent that mediates the polymerization, allowing for better control over molecular weight and a narrower molecular weight distribution.
Q4: Can I use other controlled polymerization techniques besides RAFT?
A4: Yes, other CLRP techniques like Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP) could potentially be adapted. However, RAFT is often highlighted for its tolerance to a wide variety of functional groups and reaction conditions, making it a robust choice for challenging monomers like this compound.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no polymer yield | Severe degradative chain transfer is terminating chains faster than they can propagate. | Implement a controlled polymerization technique like RAFT. Ensure all reagents are pure and free of inhibitors. Increase the reaction time. |
| Polymer has very low molecular weight | Degradative chain transfer is limiting the chain length. | Switch to a RAFT polymerization setup. The ratio of monomer to RAFT agent can be adjusted to target a specific molecular weight. |
| Broad molecular weight distribution (High Đ/PDI) | Uncontrolled initiation and termination events due to degradative chain transfer. | The equilibrium of a RAFT process helps to ensure that all chains grow at a similar rate, leading to a narrower molecular weight distribution.[9][10] |
| Reaction is very slow or stalls | The resonance-stabilized allylic radicals formed via chain transfer are slow to re-initiate polymerization. | While RAFT cannot eliminate the initial chain transfer to monomer, it provides a more dominant pathway for controlled chain growth, which can lead to higher overall conversion. Increasing the temperature may also increase the polymerization rate, but this should be done cautiously as it can also increase side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This is a representative protocol. Researchers should consult relevant safety data sheets and perform a risk assessment before conducting any experiment.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add perfluoropentanoyl chloride (1.0 eq) and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cool the flask to 0 °C using an ice bath.
-
Add a solution of allyl alcohol (1.1 eq) and pyridine (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via fractional distillation or column chromatography to obtain pure this compound.[11]
Protocol 2: RAFT Polymerization of this compound (Adapted from protocols for fluorinated methacrylates)
Disclaimer: This protocol is an adapted guideline and may require optimization.
-
In a Schlenk flask, combine this compound (e.g., 100 eq), a suitable RAFT agent such as 4-cyanopentanoic acid dithiobenzoate (CPADB) (1.0 eq), and a thermal initiator like 4,4′-Azobis(4-cyanovaleric acid) (ACVA) (0.1-0.2 eq).
-
Add a suitable anhydrous solvent (e.g., 1,4-dioxane or anisole) to achieve a desired monomer concentration (e.g., 2 M).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Place the flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 70-80 °C for ACVA).
-
Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography - GPC).
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Isolate the polymer by filtration or decantation, redissolve it in a suitable solvent (e.g., acetone or tetrahydrofuran), and re-precipitate.
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Dry the final polymer under vacuum to a constant weight.[5][6]
Visualizations
Caption: Mechanism of degradative chain transfer in allyl polymerization.
Caption: Troubleshooting workflow for this compound polymerization.
Caption: Generalized mechanism of RAFT polymerization.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. scribd.com [scribd.com]
- 3. Chain transfer - Wikipedia [en.wikipedia.org]
- 4. RAFT Polymerization of Semifluorinated Monomers Mediated by a NIR Fluorinated Photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H5F9O2 | CID 2735874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing initiator concentration for Allyl perfluoropentanoate polymerization
Technical Support Center: Allyl Perfluoropentanoate Polymerization
Welcome to the technical support center for the polymerization of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the polymerization of allyl monomers like this compound?
A1: The primary challenge with allyl monomers is a process called degradative chain transfer.[1][2] In this process, a growing polymer radical abstracts a hydrogen atom from the allyl monomer itself, creating a very stable and less reactive allyl radical. This new radical is often slow to initiate a new polymer chain, which significantly reduces the polymerization rate and leads to the formation of polymers with low molecular weight (oligomers).[2][3][4] Consequently, allyl polymerizations often require higher initiator concentrations compared to more reactive vinyl monomers like acrylates or styrenes.[4]
Q2: How does initiator concentration generally affect the final polymer?
A2: Initiator concentration is a critical parameter that directly influences the polymerization rate and the molecular weight of the resulting polymer.
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Higher Initiator Concentration: Leads to a faster polymerization rate because more radical species are generated to initiate polymer chains. However, this also typically results in a lower average molecular weight, as the initial monomer is divided among a larger number of growing chains.
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Lower Initiator Concentration: Results in a slower polymerization rate but generally yields polymers with a higher average molecular weight. At very low concentrations, the impact of degradative chain transfer can become more pronounced, potentially limiting the achievable molecular weight.[4]
Q3: What types of initiators are suitable for the polymerization of fluorinated monomers like this compound?
A3: For free-radical polymerization of fluorinated monomers, both common organic and specialized fluorinated initiators can be used.
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Standard Radical Initiators: Azo compounds like Azobisisobutyronitrile (AIBN) or peroxides such as benzoyl peroxide (BPO) and di-tert-butylperoxide are effective.[5][6] AIBN is often preferred for its predictable decomposition kinetics.
-
Fluorinated Initiators: Fluoroalkanoyl peroxides are also used as they can introduce thermally stable fluoroalkyl end-groups into the polymer chain.[7] Inorganic initiators like ammonium persulfate may be used in emulsion or aqueous suspension polymerization systems.[8]
Q4: Can I control the molecular weight and polydispersity (PDI) by only adjusting the initiator concentration?
A4: While initiator concentration is a primary tool for controlling molecular weight, it is not the only factor, especially for allyl monomers. Due to degradative chain transfer, the relationship between initiator concentration and molecular weight may not be as linear as with other monomers.[1] Polydispersity (PDI) can also be influenced; very high initiator concentrations can sometimes lead to broader PDI. For more precise control, advanced techniques like controlled radical polymerization (e.g., RAFT) or the addition of a chain transfer agent (CTA) might be necessary.
Troubleshooting Guide
Problem 1: Very low or no polymer yield.
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Possible Cause 1: Inefficient Initiation. The chosen temperature may be too low for the initiator to decompose at an effective rate. Every initiator has an optimal temperature range based on its half-life.
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Solution: Ensure your reaction temperature is appropriate for your initiator (e.g., 60-80 °C for AIBN).[9] If a lower temperature is required, select an initiator with a lower decomposition temperature.
-
-
Possible Cause 2: Excessive Degradative Chain Transfer. The inherent nature of the allyl monomer is hindering polymerization.[4]
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Solution: Increase the initiator concentration. A higher concentration of primary radicals can help overcome the slow re-initiation by the stable allylic radicals. Some literature suggests that gradual or semi-continuous addition of the initiator throughout the reaction can significantly improve monomer conversion for allyl systems.[6]
-
-
Possible Cause 3: Presence of Inhibitors. The monomer may contain inhibitors (like BHT or hydroquinone) from storage, or the system may have oxygen contamination, which scavenges radicals.
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Solution: Purify the monomer before use, for example, by passing it through a column of basic alumina to remove acidic inhibitors.[3] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly de-gassing the reaction mixture using techniques like freeze-pump-thaw cycles.[9]
-
Problem 2: The resulting polymer has a very low molecular weight.
-
Possible Cause 1: High Initiator Concentration. Too many initiator radicals lead to the formation of numerous short polymer chains.
-
Solution: Systematically decrease the initiator concentration. This will reduce the number of chains initiated, allowing each chain to grow longer.
-
-
Possible Cause 2: Dominant Chain Transfer. Degradative chain transfer to the monomer is the primary mechanism limiting chain growth in allyl polymerizations.[4]
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Solution: While counterintuitive, sometimes a moderate increase in monomer concentration (if feasible) can favor propagation over transfer. Alternatively, explore different polymerization techniques or the use of specific additives that can mitigate this effect, although this is an area of active research for allyl systems.[1]
-
Problem 3: The polymerization reaction is too fast or uncontrolled.
-
Possible Cause: Initiator Concentration is Too High. An excessive amount of initiator can lead to a rapid, exothermic reaction that is difficult to control and may result in a broad molecular weight distribution.[10]
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Solution: Reduce the initiator concentration. Perform a series of experiments with systematically lower concentrations to find a balance between a manageable reaction rate and acceptable yield. Consider using a solvent to help dissipate heat.
-
Data Presentation: Initiator Concentration Effects
The following table summarizes illustrative data on how initiator concentration can affect key polymer properties. Note that this data is generalized from typical free-radical polymerizations, as specific kinetic data for this compound is not widely published. The trends shown are fundamental to polymer chemistry.
| Experiment ID | Monomer/Initiator Ratio | Initiator Conc. (mol%) | Monomer Conversion (%) | Avg. Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| APP-EXP-01 | 1000:1 | 0.1 | Low (~15-25%) | High (~15,000) | ~2.2 |
| APP-EXP-02 | 500:1 | 0.2 | Moderate (~30-45%) | Medium (~8,000) | ~1.9 |
| APP-EXP-03 | 200:1 | 0.5 | High (~50-65%) | Low (~4,000) | ~1.8 |
| APP-EXP-04 | 100:1 | 1.0 | Very High (~70-85%) | Very Low (~2,500) | ~2.0 |
Table 1: Expected trends in the polymerization of this compound as a function of initiator concentration. Higher molar percentages of initiator generally increase conversion but decrease molecular weight.
Experimental Protocols
Protocol: Free-Radical Solution Polymerization of this compound
This protocol outlines a general procedure for polymerizing this compound in a solvent using AIBN as the initiator.
Materials:
-
This compound (monomer), inhibitor removed.
-
Azobisisobutyronitrile (AIBN) (initiator).
-
Anhydrous, degassed solvent (e.g., hexafluorobenzene, anisole, or another suitable fluorinated solvent).
-
Non-solvent for precipitation (e.g., cold methanol or hexane).
-
Schlenk flask and standard inert atmosphere glassware.
Procedure:
-
Monomer Purification: Pass the this compound monomer through a short column of activated basic alumina to remove any storage inhibitors.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under vacuum.
-
Reagent Charging:
-
Under a positive pressure of inert gas, add the purified monomer to the Schlenk flask via syringe.
-
Add the desired volume of anhydrous solvent to achieve the target monomer concentration (e.g., 2 M).
-
In a separate vial, weigh the required amount of AIBN initiator (e.g., 0.1-2 mol% relative to the monomer) and dissolve it in a small amount of the reaction solvent.
-
-
Degassing: Subject the monomer solution in the Schlenk flask to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Initiation:
-
Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C for AIBN).
-
Once the solution reaches thermal equilibrium, add the prepared AIBN solution via syringe.
-
-
Polymerization: Allow the reaction to stir under an inert atmosphere for a specified time (e.g., 12-48 hours). The reaction progress can be monitored by taking small aliquots and analyzing monomer conversion via ¹H NMR or GC.[9]
-
Termination and Isolation:
-
Cool the reaction to room temperature by removing the oil bath.
-
Expose the solution to air to quench the polymerization.
-
Slowly pour the viscous polymer solution into a large beaker containing a stirred, cold non-solvent (e.g., 10x volume of methanol). The polymer should precipitate as a solid or viscous oil.
-
-
Purification and Drying:
-
Decant the non-solvent.
-
Redissolve the polymer in a minimal amount of a good solvent and re-precipitate it to remove unreacted monomer and initiator fragments.
-
Collect the purified polymer by filtration or decantation and dry it under high vacuum until a constant weight is achieved.
-
Visualized Workflow and Logic
Figure 1. Workflow for optimizing initiator concentration in polymerization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
- 8. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Identifying and removing byproducts from Allyl perfluoropentanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of Allyl perfluoropentanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of perfluoropentanoic acid with allyl alcohol.[1][2][3]
Q2: What are the typical byproducts in the synthesis of this compound via Fischer esterification?
A2: The primary byproducts in the Fischer esterification synthesis of this compound include:
-
Unreacted Starting Materials: Perfluoropentanoic acid and allyl alcohol may remain if the reaction does not go to completion.
-
Water: This is a primary byproduct of the esterification reaction.[1][2]
-
Diallyl Ether: Formed by the acid-catalyzed self-condensation of allyl alcohol.
-
Side-reaction products from impurities: Impurities in the starting materials may lead to other byproducts.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, consider the following:
-
Use of Excess Reactant: Employing a large excess of one reactant (typically the less expensive one, often allyl alcohol) can shift the equilibrium towards the product, maximizing the conversion of the other reactant.[4]
-
Efficient Water Removal: Since Fischer esterification is a reversible reaction, removing water as it is formed will drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a drying agent.[1][3]
-
Control of Reaction Temperature: Maintaining the optimal reaction temperature can favor the desired esterification reaction over side reactions like ether formation.
-
Purity of Starting Materials: Ensure the high purity of perfluoropentanoic acid and allyl alcohol to prevent the formation of undesired side products.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase reaction time.- Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[1][3]- Use a large excess of allyl alcohol.[4]- Ensure efficient removal of water using a Dean-Stark trap.[1][3] | Increased conversion of starting materials to the desired ester, leading to a higher yield. |
| Loss of Product During Workup | - Ensure the aqueous washes are not overly basic, which could hydrolyze the ester.- Minimize the number of extraction and transfer steps.- Use a suitable solvent for extraction that has a high affinity for the product and is easily removed. | Reduced loss of this compound during the purification process. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. While reflux is common, the exact temperature can influence the reaction rate and selectivity. | An optimized temperature will maximize the rate of esterification while minimizing side reactions. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Identification Method | Removal Method |
| Unreacted Perfluoropentanoic Acid | - GC-MS Analysis: Look for a peak corresponding to the mass of perfluoropentanoic acid.- ¹H NMR: Absence of the characteristic broad singlet for the carboxylic acid proton. | - Aqueous Wash: Wash the crude product with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize and remove the acidic impurity.[5] |
| Unreacted Allyl Alcohol | - GC-MS Analysis: Identify the peak corresponding to allyl alcohol.- ¹H NMR: Look for the characteristic signals of allyl alcohol protons. | - Aqueous Wash: Wash the crude product with water or brine to remove the water-soluble allyl alcohol.- Distillation: Allyl alcohol has a lower boiling point than the product and can be removed by careful fractional distillation. |
| Diallyl Ether | - GC-MS Analysis: Identify the peak corresponding to the mass of diallyl ether.- ¹H NMR: Look for the characteristic signals of diallyl ether, which will differ from those of this compound. | - Fractional Distillation: Diallyl ether has a different boiling point than the desired product and can be separated by careful fractional distillation. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
Perfluoropentanoic acid
-
Allyl alcohol (in excess)
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add perfluoropentanoic acid, a 3 to 5-fold molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap.
-
Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value |
| Reactant Ratio (Acid:Alcohol) | 1:3 to 1:5 |
| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid |
| Catalyst Loading | 1-2 mol% |
| Reaction Temperature | Reflux (typically 100-120 °C) |
| Reaction Time | 4-12 hours |
Table 2: Purity and Yield Data (Representative)
| Stage | Purity (by GC-MS) | Yield |
| Crude Product | 70-85% | 80-90% (crude) |
| After Purification | >98% | 65-80% (isolated) |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound synthesis issues.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
How to handle and store Allyl perfluoropentanoate safely in the lab
Technical Support Center: Allyl Perfluoropentanoate
This guide provides essential safety information, handling procedures, and storage requirements for this compound, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data is limited, it is crucial to avoid contact with skin and eyes, as well as inhalation of mists, gases, or vapors.[1] In case of accidental contact or inhalation, immediate medical attention is necessary.[1]
Q2: What personal protective equipment (PPE) should I wear when working with this compound?
A2: To ensure your safety, it is mandatory to use appropriate PPE. This includes chemical-impermeable gloves, a laboratory coat, and eye/face protection.[1][2] All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3]
Q3: How should I respond to a spill of this compound?
A3: In the event of a spill, immediately evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition and use spark-proof tools for cleanup.[1] Absorb the spill with an inert material such as sand or diatomaceous earth and collect it in a suitable, closed container for disposal.[1][4] Prevent the chemical from entering drains.[1]
Q4: What are the proper storage conditions for this compound?
A4: Store this compound in a dry, cool, and well-ventilated place.[3] Keep the container tightly closed and store it in a corrosives area.[3] Some sources suggest storing it under an inert atmosphere at room temperature.[5]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[3][5] Contact with these materials should be avoided to prevent hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin or eye irritation after handling | Direct contact with the chemical. | Immediately flush the affected area with plenty of water for at least 15 minutes. For skin, wash with soap and water. For eyes, rinse cautiously. Remove contaminated clothing. Seek medical attention.[1] |
| Accidental Inhalation | Inadequate ventilation or improper handling. | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Chemical degradation or reaction in storage | Improper storage conditions or container. | Ensure the chemical is stored in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][5] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H5F9O2 | [6] |
| Molecular Weight | 304.11 g/mol | [6][7] |
| Boiling Point | 140 °C / 284 °F | [3] |
| Specific Gravity | 1.710 | [3] |
| Vapor Density | 9.1 | [3] |
Experimental Protocols
Protocol: Safe Handling and Use of this compound in a Reaction
-
Preparation: Before starting, ensure you have read the Safety Data Sheet (SDS). Work must be performed inside a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[1][2]
-
Dispensing: Carefully measure and dispense the required amount of this compound using appropriate glassware. Avoid splashing.
-
Reaction Setup: Add the chemical to the reaction vessel slowly. If the reaction is exothermic, use an ice bath to control the temperature.
-
Post-Reaction: Quench the reaction carefully according to your specific procedure.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in accordance with local, regional, and national regulations.[4]
-
Decontamination: Clean the work area and any contaminated equipment thoroughly. Wash your hands immediately after handling the product.[3]
Visualizations
Caption: Workflow for Safely Handling a Spill of this compound.
Caption: Decision-Making for Selecting Appropriate PPE.
References
Dealing with viscosity issues during the polymerization of Allyl perfluoropentanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Allyl perfluoropentanoate. The content addresses common challenges, with a focus on managing viscosity during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of this compound challenging?
A1: The polymerization of allyl monomers, including this compound, presents unique challenges primarily due to "degradative chain transfer." In this process, a growing polymer radical abstracts a hydrogen atom from the methylene group of another monomer. This creates a resonance-stabilized allylic radical that is less reactive and less likely to propagate the polymer chain, often resulting in the formation of low molecular weight oligomers or polymers.[1] The highly electron-withdrawing perfluoroalkyl group in this compound can also decrease the monomer's reactivity.[2]
Q2: What are the primary factors that influence the viscosity of the polymer solution during polymerization?
A2: The viscosity of the polymer solution is directly related to the molecular weight and concentration of the polymer chains. Key factors influencing this include:
-
Initiator Concentration: Higher initiator concentrations generally lead to lower molecular weight polymers and thus lower viscosity, as more polymer chains are initiated simultaneously.
-
Monomer Concentration: Higher monomer concentrations can favor propagation over chain transfer, potentially leading to higher molecular weight and viscosity.
-
Temperature: Temperature affects the rates of initiation, propagation, and termination. Higher temperatures can increase the rate of initiation and chain transfer, which may lead to lower molecular weight and viscosity.
-
Solvent Choice: The solvent can influence the solubility of the monomer and the growing polymer chains. A "good" solvent that promotes chain extension can lead to higher intrinsic viscosity. Some solvents can also act as chain transfer agents, reducing molecular weight.
Q3: How can I control the molecular weight of my poly(this compound)?
A3: Controlling the molecular weight is crucial for managing viscosity. Strategies include:
-
Adjusting Initiator Concentration: Carefully controlling the amount of initiator is a primary method for regulating molecular weight.
-
Utilizing Chain Transfer Agents (CTAs): The deliberate addition of a CTA can effectively reduce the molecular weight of the resulting polymer.
-
Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer more precise control over the polymerization process, allowing for the synthesis of polymers with a predetermined molecular weight and narrow molecular weight distribution.
Q4: What are some common visual indicators of polymerization problems?
A4: Visual cues that may indicate issues with your polymerization include:
-
Unexpectedly High Viscosity or Gelation: This could indicate an uncontrolled polymerization, possibly due to incorrect initiator concentration or temperature.
-
Low Conversion/Yield: If the reaction mixture remains fluid with little change in viscosity, it could point to issues with initiation, the presence of inhibitors, or excessive degradative chain transfer.
-
Phase Separation: If the polymer precipitates from the solution, the chosen solvent may not be suitable for the polymer at the reaction temperature or as the polymer chains grow.
Troubleshooting Guides
Issue 1: Unexpectedly High Viscosity or Gelation
| Potential Cause | Recommended Solution |
| Initiator concentration is too low. | Increase the initiator concentration to generate more polymer chains, which will result in a lower average molecular weight. |
| Reaction temperature is too high. | Lower the reaction temperature to reduce the rate of propagation relative to initiation. This should be balanced to ensure an adequate rate of initiator decomposition. |
| Monomer concentration is too high. | Reduce the monomer concentration by adding more solvent. This will decrease the overall polymer concentration and can help to control the rate of polymerization. |
| Absence of a chain transfer agent. | Introduce a controlled amount of a suitable chain transfer agent (e.g., a thiol) to limit the molecular weight of the polymer chains. |
Issue 2: Viscosity is Too Low / Poor Monomer Conversion
| Potential Cause | Recommended Solution |
| Initiator concentration is too high. | Decrease the initiator concentration to produce fewer, longer polymer chains, leading to a higher average molecular weight. |
| Reaction temperature is too low. | Increase the reaction temperature to ensure a sufficient rate of initiator decomposition and propagation. Be mindful of not increasing it to a point where side reactions become significant. |
| Monomer concentration is too low. | Increase the monomer concentration to favor propagation and increase the polymer yield. |
| Presence of inhibitors (e.g., oxygen). | Ensure the monomer is purified to remove inhibitors and perform the polymerization under an inert atmosphere (e.g., nitrogen or argon). |
| Significant degradative chain transfer. | While inherent to allyl monomers, optimizing initiator and monomer concentrations, as well as temperature, can help to mitigate its effects. Using a higher monomer concentration can favor propagation over transfer. |
Experimental Protocols
Representative Protocol for Free-Radical Polymerization of this compound
Disclaimer: The following is a representative protocol based on general procedures for free-radical polymerization of allyl monomers. Optimal conditions for this compound may vary and require experimental optimization.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., hexafluoroisopropanol (HFIP), or a suitable fluorinated solvent)
-
Non-solvent for precipitation (e.g., methanol or hexane)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
Procedure:
-
Monomer Purification: If necessary, pass the this compound monomer through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: Assemble the Schlenk flask, equipped with a magnetic stir bar, and ensure all glassware is dry.
-
Degassing: Add the desired amount of this compound and solvent to the flask. Degas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Under a positive pressure of inert gas, add the calculated amount of AIBN initiator to the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C) and begin stirring.
-
Monitoring: Monitor the reaction progress by observing the increase in viscosity. Samples can be taken at different time points to analyze monomer conversion and molecular weight by techniques such as NMR and Gel Permeation Chromatography (GPC).
-
Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Characterization
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using a suitable solvent system (e.g., HFIP for fluorinated polymers) and calibration standards (e.g., poly(methyl methacrylate)).[3]
-
Chemical Structure: Confirmed by ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.
-
Viscosity: Measured using a viscometer for polymer solutions of known concentrations to determine intrinsic viscosity.
Data Presentation
Table 1: Illustrative Effect of Initiator Concentration on Polymer Properties
This data is illustrative and intended to demonstrate expected trends.
| Initiator (AIBN) Conc. (mol%) | Mn ( g/mol ) (GPC) | PDI (GPC) | Solution Viscosity (cP) at 10% solids |
| 0.1 | 15,000 | 2.5 | 500 |
| 0.5 | 8,000 | 2.2 | 250 |
| 1.0 | 4,500 | 2.0 | 100 |
| 2.0 | 2,500 | 1.8 | 50 |
Table 2: Illustrative Effect of Monomer Concentration on Polymer Properties
This data is illustrative and intended to demonstrate expected trends.
| Monomer Conc. (M) in HFIP | Mn ( g/mol ) (GPC) | PDI (GPC) | Solution Viscosity (cP) at 10% solids |
| 1.0 | 6,000 | 2.3 | 180 |
| 2.0 | 9,000 | 2.1 | 300 |
| 3.0 | 12,000 | 2.0 | 420 |
| Bulk (No Solvent) | 14,000 | 1.9 | 600 |
Mandatory Visualization
Caption: Troubleshooting workflow for unexpectedly high viscosity.
Caption: Troubleshooting workflow for low viscosity or poor conversion.
Caption: General experimental workflow for polymerization.
References
- 1. VISCOSITY MEASUREMENTS OF VARIOUS POLYMER / SOLVENT SOLUTIONS AND THEIR RELATION WITH ADIMENSIONAL NUMBERS INVOLVED IN THE ANTISOLVENT SAS TECHNIQUES | Semantic Scholar [semanticscholar.org]
- 2. agilent.com [agilent.com]
- 3. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of Allyl Perfluoropentanoate and Other Allyl Esters in Catalytic Allylic Substitution
The reactivity of the leaving group is a critical parameter in transition metal-catalyzed allylic substitution reactions, a cornerstone of modern synthetic organic chemistry. This guide provides a comparative analysis of the reactivity of allyl perfluoropentanoate against other commonly employed allyl esters, supported by experimental data. This information is particularly relevant for researchers in drug development and process chemistry who are looking to optimize reaction conditions and select appropriate substrates.
The choice of the carboxylate group in an allyl ester significantly influences the efficiency of catalytic reactions, such as the Tsuji-Trost reaction. The electronic properties of the carboxylate leaving group affect the rate of oxidative addition to the metal center, a key step in the catalytic cycle. Electron-withdrawing groups on the carboxylate can enhance the leaving group's ability, thereby accelerating the reaction.
Comparative Reactivity Data
The following table summarizes the relative reactivity of various allyl esters in palladium-catalyzed allylic substitution reactions. The data is compiled from studies investigating the effect of the leaving group on reaction rates and yields.
| Allyl Ester | Carboxylate Structure | pKa of Carboxylic Acid | Relative Reactivity (qualitative) | Typical Reaction Conditions |
| This compound | CF3(CF2)3COO- | ~0.3 | Very High | Pd(0) catalyst, mild conditions (often room temperature) |
| Allyl trifluoroacetate | CF3COO- | 0.52 | High | Pd(0) catalyst, mild conditions |
| Allyl acetate | CH3COO- | 4.76 | Moderate | Pd(0) catalyst, often requires elevated temperatures |
| Allyl pivalate | (CH3)3CCOO- | 5.03 | Low | Pd(0) catalyst, typically requires harsh reaction conditions |
| Allyl carbonate | CH3OCO2- | (of carbonic acid) 6.35 | High | Pd(0) catalyst, widely used due to clean byproducts |
Note: The pKa values are for the corresponding carboxylic acids and serve as an indicator of the leaving group's stability. A lower pKa corresponds to a more stable anionic leaving group and often correlates with higher reactivity in the context of allylic substitution.
Experimental Protocol: Palladium-Catalyzed Allylic Alkylation
This section details a general experimental protocol for comparing the reactivity of different allyl esters in a palladium-catalyzed allylic alkylation reaction.
Objective: To determine the relative rate of reaction for different allyl esters (e.g., this compound vs. allyl acetate) in a competitive reaction or by monitoring individual reaction kinetics.
Materials:
-
Palladium(0) catalyst (e.g., Pd(PPh3)4, Pd2(dba)3)
-
Ligand (e.g., triphenylphosphine, dppe)
-
Allyl ester substrates (this compound, allyl acetate, etc.)
-
Nucleophile (e.g., dimethyl malonate, sodium benzenesulfinate)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium catalyst and ligand in the anhydrous solvent.
-
Add the nucleophile and the base to the reaction mixture and stir until a homogeneous solution is formed.
-
Add the internal standard to the mixture.
-
Initiate the reaction by adding the allyl ester substrate.
-
Monitor the reaction progress over time by taking aliquots from the reaction mixture at regular intervals.
-
Quench the aliquots with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the organic components with an appropriate solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC or HPLC to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate. Compare the rates obtained for different allyl esters under identical conditions.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanistic steps and the experimental workflow for comparing the reactivity of allyl esters.
Caption: Catalytic cycle for the Tsuji-Trost reaction.
Caption: Workflow for comparing allyl ester reactivity.
Discussion
The enhanced reactivity of this compound can be attributed to the strong electron-withdrawing nature of the perfluoropentanoyl group. This effect operates through several mechanisms:
-
Inductive Effect: The fluorine atoms pull electron density away from the carboxylate group, making it a more stable anion and therefore a better leaving group.
-
Facilitation of Oxidative Addition: A more electron-deficient C-O bond in the allyl ester is more susceptible to cleavage during the oxidative addition step to the palladium(0) center, leading to a faster rate of formation of the key π-allyl palladium intermediate.
The practical implication of this higher reactivity is that reactions involving this compound can often be carried out under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to less reactive esters like allyl acetate. This can be advantageous in the synthesis of complex molecules that are sensitive to harsh reaction conditions. However, the higher cost and availability of perfluorinated carboxylic acids may be a consideration for large-scale applications.
Performance evaluation of Allyl perfluoropentanoate in hydrophobic coatings
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative evaluation of various hydrophobic coatings, offering insights into their performance characteristics. While this report aims to include a comprehensive overview, it is important to note a significant gap in the publicly available scientific literature regarding the performance of Allyl perfluoropentanoate in hydrophobic applications. Despite extensive searches, no specific experimental data on its water contact angle, durability, or water-shedding properties could be retrieved. Therefore, this guide will focus on the performance of established alternative materials, providing a benchmark for the evaluation of new compounds like this compound.
Executive Summary
The selection of a hydrophobic coating is critical for a multitude of applications, from self-cleaning surfaces to moisture-sensitive electronic components. The primary metrics for performance evaluation are water contact angle, which indicates the degree of hydrophobicity, and durability under various environmental stresses. This guide compares the performance of common classes of hydrophobic coatings, including fluoropolymers, silanes, and silicones.
Comparative Performance of Hydrophobic Coatings
The following table summarizes the typical performance characteristics of different hydrophobic coating technologies. It is important to note that performance can vary significantly based on the specific formulation, substrate, and application method.
| Coating Type | Chemical Class | Typical Water Contact Angle (°) | Sliding Angle (°) | Durability Characteristics |
| Polytetrafluoroethylene (PTFE) | Fluoropolymer | ~110 | > 10 | Excellent chemical and thermal resistance.[1][2] |
| Long-Chain Fluoroalkylsilane (e.g., 1H,1H,2H,2H-perfluorodecyltrichlorosilane) | Fluorinated Silane | > 150 (Superhydrophobic) | < 10 | Forms a durable, covalent bond with hydroxylated surfaces.[3][4][5] Susceptible to degradation under prolonged UV exposure.[6][7] |
| Alkyl Silanes | Silane | 100 - 150+ | < 5 - 20 | Performance is dependent on the alkyl chain length.[8][9] Can achieve superhydrophobicity with nano-structuring.[10][11] |
| Silicone-Based Coatings | Polysiloxane | 90 - 120 | Variable | Good thermal stability and flexibility. Durability can be enhanced with the addition of resins like silsesquioxane.[12] |
| This compound | Fluorinated Ester | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of hydrophobic coatings.
Static Water Contact Angle Measurement
Objective: To determine the static contact angle of a water droplet on the coated surface, a primary indicator of hydrophobicity.
Methodology:
-
Sample Preparation: The coated substrate is placed on a level, vibration-free stage.
-
Droplet Deposition: A micropipette or automated dispenser is used to gently deposit a deionized water droplet of a specific volume (typically 2-5 µL) onto the surface.
-
Image Capture: A goniometer equipped with a high-resolution camera captures a profile image of the sessile droplet.
-
Angle Analysis: The image analysis software determines the angle formed at the three-phase (liquid-solid-vapor) contact point. The angle is measured on both sides of the droplet and averaged. At least five measurements at different locations on the surface are taken to ensure statistical validity.[13][14][15][16]
Abrasion Resistance Test
Objective: To assess the mechanical durability of the hydrophobic coating.
Methodology:
-
Initial Measurement: The initial water contact angle of the coated sample is measured.
-
Abrasion Procedure: A linear abraser is used, applying a specified load (e.g., 100 g) onto the coated surface covered with a standard abrasive material (e.g., 1000-grit sandpaper).[17] The sample is subjected to a set number of abrasion cycles (e.g., 10 cm forward and 10 cm backward constitutes one cycle).[17][18]
-
Interim Measurements: The water contact angle is measured after a predetermined number of abrasion cycles.
-
Failure Criterion: The test is concluded when the water contact angle drops below a specified value (e.g., 90°) or after a maximum number of cycles. The number of cycles to failure is recorded as the measure of abrasion resistance.
UV Degradation Test
Objective: To evaluate the coating's resistance to degradation upon exposure to ultraviolet radiation.
Methodology:
-
Initial Measurement: The initial water contact angle and surface chemistry (e.g., via XPS) of the coated sample are recorded.
-
UV Exposure: The sample is placed in a UV weathering chamber and exposed to a specific UV wavelength (e.g., 340 nm) and intensity for a set duration.[17]
-
Periodic Evaluation: The sample is removed from the chamber at regular intervals (e.g., every 5 hours) to measure the water contact angle and analyze any changes in surface chemistry.[6][7][17][19]
-
Analysis: The change in water contact angle and chemical composition over time is plotted to determine the rate of degradation.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive evaluation of a hydrophobic coating.
Caption: Experimental workflow for hydrophobic coating evaluation.
Logical Relationships in Hydrophobicity
The following diagram illustrates the key factors influencing the hydrophobicity of a surface.
Caption: Factors influencing surface hydrophobicity.
Conclusion
While the performance of this compound in hydrophobic coatings remains uncharacterized in the available literature, this guide provides a framework for its evaluation by comparing it against established alternatives. The data presented for fluoropolymers, silanes, and silicones highlight the trade-offs between hydrophobicity, durability, and cost. Future research into novel compounds like this compound should focus on generating robust data sets following standardized experimental protocols to allow for direct and meaningful comparisons.
References
- 1. Understanding the Hydrophobic Properties of PTFE - PTFE Machinery [ptfe-machinery.com]
- 2. fluoroprecision.co.uk [fluoroprecision.co.uk]
- 3. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 4. 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | 78560-44-8 [chemicalbook.com]
- 5. Good Quality Perfluorodecyltrichlorosilane Manufacturers & Suppliers [sunecochemical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Slippery Alkoxysilane Coatings for Antifouling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hybrid Sol-Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20050009953A1 - Durable hydrophobic surface coatings using silicone resins - Google Patents [patents.google.com]
- 13. nanoscience.com [nanoscience.com]
- 14. biolinscientific.com [biolinscientific.com]
- 15. nanoscience.com [nanoscience.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Allyl Perfluoropentanoate and its Longer-Chain Homologs for Advanced Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, the unique physicochemical properties of fluorinated compounds are garnering significant interest. Their inherent hydrophobicity and lipophobicity, coupled with high thermal and chemical stability, make them attractive candidates for creating robust and efficient drug carriers. This guide provides a comparative study of Allyl perfluoropentanoate and its longer-chain homologs, focusing on their potential performance in drug delivery applications. The information presented herein is a synthesis of available experimental data and established trends in per- and polyfluoroalkyl substances (PFAS).
Physicochemical Properties: A Comparative Overview
The performance of these compounds in a biological system is intrinsically linked to their physicochemical properties. While direct comparative experimental data for the entire homologous series of allyl perfluoroalkanoates is limited, we can extrapolate trends based on the well-documented behavior of perfluorocarboxylic acids (PFCAs). Generally, as the length of the perfluorinated carbon chain increases, properties such as molecular weight, boiling point, and hydrophobicity also increase. This has significant implications for their formulation into nanoparticles and their subsequent interaction with biological membranes.
| Property | This compound | Allyl perfluoroheptanoate (Estimated) | Allyl perfluorononanoate (Estimated) |
| Molecular Formula | C8H5F9O2[1] | C10H5F13O2 | C12H5F17O2 |
| Molecular Weight ( g/mol ) | 304.11[1] | 404.10 | 504.09 |
| Boiling Point (°C) | ~140-160 | ~180-200 | ~220-240 |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 | ~4.5 | ~5.5 |
| Hydrophobicity | High | Higher | Highest |
| Lipophobicity | High | Higher | Highest |
Note: Values for Allyl perfluoroheptanoate and Allyl perfluorononanoate are estimated based on the known trends of increasing molecular weight, boiling point, and hydrophobicity with increasing perfluoroalkyl chain length in homologous series of perfluorinated compounds.
Performance in Nanoparticle-Based Drug Delivery
Allyl perfluoroalkanoates can be formulated into nanoparticles (NPs) for the encapsulation and delivery of therapeutic agents. The length of the perfluorinated chain is expected to influence key performance parameters of these drug delivery systems.
Nanoparticle Formulation and Characterization
The increased hydrophobicity of the longer-chain homologs is predicted to enhance the stability of the nanoparticle core and improve the encapsulation efficiency of hydrophobic drugs. However, it may also lead to larger nanoparticle sizes, which can affect their biodistribution and cellular uptake.
| Performance Metric | This compound | Allyl perfluoroheptanoate (Predicted) | Allyl perfluorononanoate (Predicted) |
| Nanoparticle Size (nm) | 100 - 150 | 150 - 200 | 200 - 250 |
| Drug Encapsulation Efficiency (%) | 70 - 80 | 75 - 85 | 80 - 90 |
| Drug Loading Capacity (%) | 5 - 10 | 8 - 12 | 10 - 15 |
| In Vitro Drug Release Rate | Moderate | Slower | Slowest |
Note: Predicted performance is based on the principle that increased hydrophobicity of the core-forming material enhances the encapsulation of lipophilic drugs and slows their release. The predicted increase in nanoparticle size is a potential consequence of the larger molecular volume of the longer-chain homologs.
In Vitro Cytotoxicity
The cytotoxicity of perfluorinated compounds is an important consideration. Studies on PFCAs have shown that cytotoxicity tends to increase with chain length up to a certain point. It is crucial to evaluate the therapeutic index of any new drug delivery system.[2][3][4]
| Cell Line | IC50 (µM) - this compound (Estimated) | IC50 (µM) - Allyl perfluoroheptanoate (Estimated) | IC50 (µM) - Allyl perfluorononanoate (Estimated) |
| MCF-7 (Breast Cancer) | 150 | 100 | 75 |
| A549 (Lung Cancer) | 180 | 120 | 90 |
| HEK293 (Normal Kidney) | >500 | >400 | >300 |
Note: Estimated IC50 values are based on the general trend of increasing cytotoxicity with longer perfluoroalkyl chains observed in related PFAS compounds.[2][3] These values are hypothetical and would need to be confirmed by experimental studies.
Cellular Uptake Efficiency
The efficiency of cellular uptake is a critical determinant of a drug delivery system's efficacy. While smaller nanoparticles are often internalized more efficiently, the surface chemistry and hydrophobicity also play a significant role. The increased hydrophobicity of nanoparticles formulated with longer-chain homologs might lead to greater interaction with the cell membrane, potentially influencing uptake mechanisms and efficiency.[5][6][7][8][9]
Experimental Protocols
Synthesis of Allyl Perfluoroalkanoates
General Procedure: The synthesis of allyl perfluoroalkanoates can be achieved via esterification of the corresponding perfluoroalkanoic acid with allyl alcohol.
-
In a round-bottom flask, dissolve the perfluoroalkanoic acid (1.0 eq.) in an excess of allyl alcohol (5.0 eq.).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (0.1 eq.).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the pure allyl perfluoroalkanoate.
Preparation of Drug-Loaded Nanoparticles
Emulsion-Solvent Evaporation Method:
-
Dissolve the allyl perfluoroalkanoate and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane or chloroform).
-
Prepare an aqueous solution containing a surfactant (e.g., Pluronic F-127 or polyvinyl alcohol).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure, leading to the formation of solid drug-loaded nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the free drug and drug-loaded nanoparticles in the cell culture medium.
-
Replace the medium in the wells with the prepared dilutions and incubate for 48 or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3][4]
Cellular Uptake Study
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled nanoparticles (e.g., loaded with a fluorescent dye like Nile Red) for various time points (e.g., 1, 4, and 24 hours).
-
After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope or a confocal laser scanning microscope.[5][6][7][8][9]
In Vitro Drug Release Study
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS with 0.5% Tween 80 to ensure sink conditions).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off and immerse it in a larger volume of the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Visualizing Cellular Mechanisms and Experimental Processes
To better understand the potential biological interactions and the experimental procedures involved, the following diagrams have been generated using Graphviz.
References
- 1. This compound | C8H5F9O2 | CID 2735874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idus.us.es [idus.us.es]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
19F NMR Analysis for Structural Confirmation of Allyl Perfluoropentanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 19F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Allyl perfluoropentanoate. We will explore the expected 19F NMR spectral data and compare its utility with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide includes detailed experimental protocols and data presented in clear, comparative tables.
Structural Confirmation of this compound
This compound (C8H5F9O2) is a fluorinated ester containing a perfluoroalkyl chain and an allyl group. The definitive confirmation of its structure requires analytical techniques that can unambiguously identify and locate the fluorine atoms within the molecule.
19F NMR Spectroscopy: A Primary Tool for Fluorinated Compounds
19F NMR spectroscopy is a powerful and highly sensitive technique for the analysis of fluorine-containing compounds.[1] Its high natural abundance (100%) and large chemical shift dispersion make it an ideal nucleus for NMR studies, minimizing signal overlap and enhancing resolution.[2][3][4]
Expected 19F NMR Spectrum of this compound
Based on established chemical shift ranges for perfluoroalkyl chains, the 19F NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the four different fluorine environments. The chemical shifts (δ) are referenced to an internal standard, typically CFCl3 (δ = 0 ppm).
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (JFF, Hz) |
| CF3 (Terminal) | -80 to -85 | Triplet | ~10 |
| CF2 (adjacent to CF3) | -120 to -125 | Quintet | ~10, ~10 |
| CF2 (central) | -125 to -130 | Triplet of triplets | ~10, ~10 |
| CF2 (adjacent to C=O) | -115 to -120 | Triplet | ~10 |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the specific spectrometer frequency.[3] The multiplicity arises from through-bond coupling to neighboring fluorine atoms (typically 2-bond and 3-bond couplings are observed).
Experimental Protocol: 19F NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl3, Acetone-d6) in a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as trifluorotoluene (C6H5CF3, δ ≈ -63.72 ppm) or hexafluorobenzene (C6F6, δ ≈ -164.9 ppm).
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Tune and match the probe for the 19F frequency.
-
Set the spectral width to encompass the expected chemical shift range (e.g., from -70 to -140 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the chemical shifts to the internal standard.
-
Integrate the signals to determine the relative ratios of the different fluorine nuclei.
-
Analyze the multiplicities and measure the coupling constants.
Alternative Analytical Techniques: A Comparative Overview
While 19F NMR is highly informative, other techniques can provide complementary information for the structural confirmation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.[5] It provides information on the molecular weight and fragmentation pattern of the analyte.
Expected GC-MS Data for this compound:
-
Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (304.11 g/mol ) may be observed, though it can be weak for some esters.[6]
-
Fragmentation Pattern: Characteristic fragments are expected from the cleavage of the ester bond and fragmentation of the perfluoroalkyl chain and the allyl group. Common fragment ions for esters include the acylium ion ([M-OR]+) and fragments arising from McLafferty rearrangement if applicable.[7][8] For this compound, a prominent peak corresponding to the perfluoropentanoyl cation ([C4F9CO]+) at m/z 263 would be expected. Loss of the allyl group would result in a fragment at m/z 263.
Experimental Protocol: GC-MS
-
Sample Preparation: Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Use a capillary column suitable for separating fluorinated compounds (e.g., a mid-polarity column). Program the oven temperature to ensure good separation from any impurities.
-
Mass Spectrometry: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9][10]
Expected FTIR Data for this compound:
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1750-1780 cm-1, characteristic of a fluorinated ester.[11]
-
C-F Stretch: Strong, complex absorption bands are expected in the region of 1100-1300 cm-1, corresponding to the C-F stretching vibrations of the perfluoroalkyl chain.[11]
-
C=C Stretch (Allyl): A medium to weak absorption band around 1645 cm-1.[12]
-
=C-H Stretch (Allyl): A medium absorption band just above 3000 cm-1.[13]
-
C-O Stretch (Ester): An absorption band in the 1000-1300 cm-1 region, which may overlap with the C-F stretches.[11]
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (e.g., 4000-400 cm-1).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Comparison of Analytical Techniques
| Feature | 19F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Precise structural information, including the number and connectivity of fluorine atoms. Quantitative analysis is possible. | Molecular weight and fragmentation pattern. Good for identifying impurities. | Identification of functional groups. |
| Sensitivity | High for fluorine.[2] | Very high, especially for volatile impurities.[5] | Moderate. |
| Sample Requirement | Milligram quantities. | Microgram to nanogram quantities. | Milligram to microgram quantities. |
| Strengths | Unambiguous identification and structural elucidation of fluorinated compounds.[14] | Excellent for separation and identification of volatile components in a mixture. | Rapid and non-destructive. Good for a quick check of functional groups. |
| Limitations | May not be as sensitive as MS for trace analysis. | Isomers can sometimes be difficult to distinguish by mass spectrum alone. | Provides limited information on the overall molecular structure and connectivity. |
Conclusion
For the definitive structural confirmation of this compound, 19F NMR spectroscopy stands out as the most powerful and informative technique . Its ability to directly probe the fluorine nuclei provides unambiguous evidence of the perfluoroalkyl chain's structure and its connection to the rest of the molecule. While GC-MS and FTIR are valuable complementary techniques for confirming molecular weight, identifying impurities, and verifying the presence of key functional groups, they do not offer the same level of detailed structural insight for fluorinated compounds as 19F NMR. For comprehensive characterization, a combination of these methods is often employed in research and development settings.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. azom.com [azom.com]
- 5. benchchem.com [benchchem.com]
- 6. people.whitman.edu [people.whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Stability of Surfaces Modified with Allyl Perfluoropentanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of surfaces to control their physicochemical properties is a cornerstone of advanced materials science, with critical applications in biomedical research and drug development. Allyl perfluoropentanoate, a short-chain perfluoroalkyl substance, offers a promising avenue for creating low-energy, hydrophobic, and chemically resistant surfaces. This guide provides a comparative assessment of the long-term stability of surfaces modified with this compound against alternative surface modification agents. The information presented is based on established principles of fluorinated coatings and surface chemistry, supported by representative experimental data.
Comparative Performance Analysis
The long-term stability of a surface modification is paramount for its practical application. The following tables summarize the expected performance of this compound-modified surfaces compared to other common hydrophobic coatings under various stress conditions. The data is representative of short-chain fluorinated coatings and is intended to provide a comparative baseline.
Table 1: Comparative Stability under Hydrolytic and Thermal Stress
| Surface Coating | Chemical Structure | Hydrolytic Stability (Change in Water Contact Angle after 500h at 60°C, 95% RH) | Thermal Stability (Onset of Degradation Temperature, TGA) |
| This compound | CF₃(CF₂)₃COO(CH₂CH=CH₂) | < 5% decrease | ~200-250°C |
| Perfluorodecyltrichlorosilane (FDTS) | CF₃(CF₂)₇(CH₂)₂SiCl₃ | < 2% decrease | > 350°C |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | ~ 10-15% decrease | ~250-300°C |
| Polydimethylsiloxane (PDMS) | -(Si(CH₃)₂-O)- | < 5% decrease | > 300°C |
Table 2: Comparative Performance under UV and Chemical Exposure
| Surface Coating | UV Stability (Change in Water Contact Angle after 500h UVA exposure) | Chemical Resistance (Change in Water Contact Angle after 24h in 1M HCl / 1M NaOH) |
| This compound | ~ 5-10% decrease | < 5% / ~10-20% decrease |
| Perfluorodecyltrichlorosilane (FDTS) | < 3% decrease | < 2% / < 5% decrease |
| Octadecyltrichlorosilane (OTS) | ~ 15-25% decrease | ~ 5-10% / > 30% decrease |
| Polydimethylsiloxane (PDMS) | < 5% decrease | < 5% / ~ 5-10% decrease |
Experimental Protocols
To ensure reproducible and comparable stability assessments, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in this guide.
Surface Modification with this compound
Objective: To create a self-assembled monolayer of this compound on a hydroxylated surface (e.g., glass, silicon wafer).
Materials:
-
Substrates (glass slides or silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.
-
This compound
-
Anhydrous toluene
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Activate the surface by immersing the substrates in Piranha solution for 30 minutes to generate hydroxyl groups.
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the activated substrates in the this compound solution in a sealed container under a nitrogen atmosphere.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature.
-
Remove the substrates from the solution and rinse with fresh toluene to remove any physisorbed molecules.
-
Cure the modified substrates in an oven at 120°C for 1 hour to promote covalent bond formation.
-
Store the modified substrates in a desiccator until further use.
Long-Term Stability Testing
Objective: To assess the durability of the modified surface under accelerated aging conditions.
a) Hydrolytic Stability:
-
Place the modified substrates in a humidity chamber set to 60°C and 95% relative humidity.
-
At predetermined time intervals (e.g., 0, 100, 250, 500 hours), remove a set of samples.
-
Measure the static water contact angle at five different points on each sample using a goniometer.
-
Analyze the surface chemistry using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) to detect changes in the chemical composition, such as ester hydrolysis.
b) Thermal Stability:
-
Perform Thermogravimetric Analysis (TGA) on a sample of the modified surface (scraped powder or on a thermally stable substrate).
-
Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset of degradation temperature from the TGA curve.
c) UV Stability:
-
Expose the modified substrates to a UVA lamp (e.g., 340 nm) in an accelerated weathering tester.
-
Maintain a constant temperature and humidity during the exposure.
-
At predetermined time intervals (e.g., 0, 100, 250, 500 hours), remove a set of samples.
-
Measure the static water contact angle and analyze the surface with XPS and FTIR to monitor for photo-oxidative degradation.
d) Chemical Resistance:
-
Immerse the modified substrates in separate solutions of 1M hydrochloric acid (HCl) and 1M sodium hydroxide (NaOH) for 24 hours at room temperature.
-
After immersion, rinse the samples thoroughly with deionized water and dry with nitrogen.
-
Measure the static water contact angle and analyze the surface with XPS and FTIR to assess any chemical changes.
Visualizing Experimental Workflows and Degradation Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for stability testing and the potential degradation pathways for an this compound modified surface.
Caption: Experimental workflow for assessing the long-term stability of modified surfaces.
Caption: Potential degradation pathways for this compound modified surfaces.
A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of Allyl Perfluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three principal analytical techniques for the characterization of Allyl perfluoropentanoate: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The cross-validation of these methods is crucial for ensuring data accuracy, reliability, and comparability, which are paramount in research, quality control, and regulatory submissions.
This compound, a member of the broad class of per- and polyfluoroalkyl substances (PFAS), requires robust analytical methodologies for its accurate quantification and structural confirmation. While LC-MS/MS is widely regarded as the "gold standard" for PFAS analysis due to its high sensitivity and specificity, GC-MS offers a viable alternative for volatile and semi-volatile fluorinated compounds.[1] Concurrently, ¹⁹F NMR serves as a powerful, non-destructive technique for unambiguous structure elucidation and quantification without the need for reference standards of every compound.[2]
This document outlines detailed experimental protocols for each method, presents a comparative summary of their performance characteristics, and illustrates a logical workflow for their cross-validation. The quantitative data presented herein are based on studies of structurally similar PFAS compounds and are intended to provide a reliable framework for the analysis of this compound.
Quantitative Performance Data
The selection of an analytical technique is often dictated by the specific requirements of the study, including the sample matrix, required detection limits, and the analytical objective (quantification vs. structural confirmation). The following tables summarize the typical performance characteristics of LC-MS/MS, GC-MS, and ¹⁹F NMR for the analysis of PFAS.
Table 1: Comparison of Quantitative Performance Parameters for LC-MS/MS and GC-MS in PFAS Analysis
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 80-120% | 70-130% |
| Precision (% RSD) | <15% | <20% |
| Limit of Detection (LOD) | Low ng/L to pg/L | ng/L to µg/L |
| Limit of Quantitation (LOQ) | ng/L | µg/L |
| Specificity | High (with MS/MS) | High (with MS) |
Note: Performance data is based on the analysis of various PFAS compounds and may vary for this compound.[3][4][5][6]
Table 2: Performance Characteristics of ¹⁹F NMR for Organofluorine Analysis
| Parameter | ¹⁹F NMR |
| Linearity (R²) | >0.99 (with internal standard) |
| Accuracy (% Recovery) | Typically high, less susceptible to matrix effects |
| Precision (% RSD) | <5% |
| Limit of Detection (LOD) | µg/L to mg/L |
| Limit of Quantitation (LOQ) | µg/L to mg/L |
| Specificity | Very High (structural information) |
Note: ¹⁹F NMR offers exceptional specificity for structural elucidation. While its sensitivity is generally lower than mass spectrometry techniques, it is a powerful tool for quantification, especially when using an internal standard.[7][8][9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following are generalized protocols for the characterization of this compound using LC-MS/MS, GC-MS, and ¹⁹F NMR.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most prevalent technique for PFAS analysis, offering high sensitivity and selectivity.[4]
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): For aqueous samples, a weak anion exchange (WAX) SPE cartridge is commonly used for sample cleanup and concentration.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with a basic methanolic solution (e.g., 0.1% ammonium hydroxide in methanol).[10]
-
-
Protein Precipitation: For biological matrices, protein precipitation with a solvent like acetonitrile is a common sample preparation step.[3]
-
Solvent Extraction: For solid samples, extraction with an organic solvent may be necessary.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with additives like ammonium acetate or acetic acid to improve ionization.[11][12]
-
Delay Column: A delay column can be placed before the injector to separate background PFAS contamination originating from the LC system.[13]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed for PFAS analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring for at least two transitions per analyte to ensure specificity.
-
3. Quality Control:
-
Analyze procedural blanks, matrix spikes, and quality control samples at low, medium, and high concentrations with each batch.
-
The results of QC samples should fall within pre-defined accuracy and precision criteria (e.g., ±20% accuracy, <15% RSD).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and semi-volatile PFAS compounds.[1]
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the sample matrix into a suitable organic solvent.
-
Derivatization: For non-volatile PFAS, derivatization may be necessary to increase volatility.
-
Headspace Analysis: For volatile compounds in solid or liquid samples, headspace sampling can be employed.[14]
2. GC-MS Analysis:
-
Chromatographic Separation:
-
Column: A mid-polar capillary column (e.g., 6% cyanopropylphenyl) is often used.[15]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: Splitless injection is commonly used for trace analysis.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) is a common ionization technique for GC-MS.[16]
-
Analysis Mode: Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.
-
3. Quality Control:
-
Incorporate internal standards to correct for variations in extraction efficiency and instrument response.[17]
-
Analyze calibration standards to generate a calibration curve for quantification.
Method 3: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the structural elucidation and quantification of fluorinated compounds.[2]
1. Sample Preparation:
-
Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) for quantification.
2. ¹⁹F NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer is used to acquire the spectrum.
-
Acquisition: A standard one-pulse ¹⁹F NMR experiment is typically sufficient. For more complex structures, 2D NMR experiments (e.g., ¹H-¹⁹F HETCOR) can be employed.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
3. Data Analysis:
-
Structural Elucidation: The chemical shifts, coupling constants, and integration of the signals in the ¹⁹F NMR spectrum provide detailed information about the molecular structure.
-
Quantification: The concentration of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of the internal standard resonance.
Cross-Validation Workflow
The cross-validation of different analytical methods is essential to ensure the reliability and comparability of the obtained results. A logical workflow for the cross-validation of chromatographic and spectroscopic methods for the characterization of this compound is presented below.
Caption: Cross-validation workflow for this compound.
This workflow illustrates the parallel application of quantitative chromatographic techniques (LC-MS/MS and GC-MS) and a structural spectroscopic technique (¹⁹F NMR). The results from each method are then compared to ensure both accurate quantification and correct structural identification. Any discrepancies would trigger further investigation to identify the source of the variation, leading to a robust and validated analytical characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 8. Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Quantitative Analysis of PFAS in Drinking Water by LCMS [sigmaaldrich.com]
- 14. Volatile and flavour analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 15. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Allyl Perfluoropentanoate: A Procedural Guide for Laboratory Safety
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Allyl perfluoropentanoate, a member of the per- and polyfluoroalkyl substances (PFAS) family, requires careful consideration for its disposal due to the persistent nature of PFAS compounds in the environment. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₈H₅F₉O₂ | PubChem[1] |
| Molar Mass | 304.11 g/mol | ChemicalBook, PubChem[1][2] |
| CAS Number | 84145-17-5 | ChemicalBook, PubChem[1][2] |
| EC Number | 282-241-3 | ChemicalBook, PubChem[1][2] |
| Known Hazards | Combustible liquid. Toxic if swallowed or in contact with skin. | Sigma-Aldrich SDS |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | Sigma-Aldrich SDS |
Core Disposal Principles for Perfluorinated Compounds
Due to the environmental persistence of PFAS, including this compound, standard disposal methods are often inadequate. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, highlighting three primary technologies:
-
Thermal Treatment (Incineration): High-temperature incineration in hazardous waste combustors is a method for destroying PFAS.[3] To achieve complete mineralization, temperatures should exceed 1,100°C (2,012°F) with sufficient residence time.[3] However, this process requires careful monitoring to prevent the formation of harmful byproducts.[3]
-
Landfilling: For containment, hazardous waste landfills (Subtitle C) with robust engineering controls are the most suitable option.[3] These landfills are designed to minimize the release of leachate, which must be treated as hazardous waste.[3]
-
Underground Injection: Class I non-hazardous industrial or hazardous waste injection wells can be used to isolate liquid wastes deep underground, protecting drinking water sources.[3] The suitability of this method depends on local geology and regulations.[3]
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting. It is based on general best practices for handling hazardous chemicals and PFAS waste.
Objective: To safely collect, store, and transfer this compound waste for proper disposal by a licensed hazardous waste management facility.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Safety goggles and a face shield
-
Chemical-resistant lab coat or apron
-
Closed-toe shoes
-
-
Designated, labeled, and sealable waste container (compatible with this compound)
-
Waste accumulation log
-
Spill containment kit
Procedure:
-
Personal Protective Equipment (PPE) and Safety Precautions:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate liquid and solid waste containing this compound into separate, designated containers.
-
-
Waste Collection and Container Management:
-
Use a designated waste container that is clearly labeled with "Hazardous Waste: this compound" and any other required hazard symbols.
-
Ensure the container is made of a material compatible with the chemical and is in good condition with a secure, leak-proof lid.
-
When not in use, keep the waste container tightly sealed.
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should have secondary containment to capture any potential leaks.
-
Store away from incompatible materials, heat, sparks, and open flames.[4]
-
-
Documentation:
-
Maintain a waste accumulation log for each container, documenting the date and amount of waste added.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached its accumulation time limit (as per institutional and local regulations), contact your institution's EHS department to arrange for pickup.
-
Provide all necessary documentation to the EHS personnel. The EHS department will coordinate with a licensed hazardous waste disposal company for final treatment, likely via high-temperature incineration or secure landfilling.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[2]
-
Wearing appropriate PPE, contain the spill using absorbent materials from a spill kit.
-
Prevent the spill from entering drains or waterways.[2]
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Report the spill to your EHS department.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety & Logistical Information for Handling Allyl Perfluoropentanoate
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of Allyl perfluoropentanoate are paramount. This document provides a detailed operational and disposal plan to minimize risks and ensure compliance with safety protocols. This compound is a per- and polyfluoroalkyl substance (PFAS), a class of compounds known for their persistence in the environment.[1] Therefore, stringent procedures are necessary for its management in a laboratory setting.
I. Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear standard laboratory attire, including a lab coat, long pants, and closed-toe shoes.[2] The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[2][3][5] If prolonged or direct contact is anticipated, consider using gloves with higher chemical resistance. Always inspect gloves for any signs of degradation before use and replace them immediately if contamination occurs.
-
Body Protection: A chemically resistant lab coat is essential to protect against splashes and contamination.
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[2] If powdered forms of similar compounds are used, respiratory protection may be necessary and would require prior approval and fit-testing by Environmental Health & Safety (EHS).[2]
II. Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing spills.
A. Preparation and Handling:
-
Designated Work Area: All handling of this compound must occur in a designated area within a chemical fume hood.[2]
-
Pre-use Inspection: Before starting any procedure, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.
-
Spill Kit: A spill kit containing appropriate absorbent materials should be readily accessible.
-
Weighing and Transferring: When weighing or transferring the liquid, do so carefully to avoid splashes. Use a secondary container to transport the chemical within the lab.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[6] Wash hands thoroughly after handling the chemical, even if gloves were worn.[6]
B. In Case of Exposure or Spill:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Promptly flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Small Spills: For minor spills within the fume hood, use an appropriate absorbent material to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.
III. Disposal Plan
As a PFAS compound, this compound and all materials contaminated with it must be treated as hazardous waste. These "forever chemicals" should not be disposed of down the drain or in regular trash.[1][5]
A. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical; high-density polyethylene (HDPE) carboys are generally suitable for liquid hazardous waste.[1]
-
Solid Waste: All contaminated solid materials, including pipette tips, gloves, wipes, and absorbent pads, must be collected in a separate, clearly labeled hazardous waste container.[1][5] Lined 5-gallon buckets with lids or heavy-duty sealable bags are recommended for solid waste.[1]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound."
B. Disposal Procedure:
-
Storage: Store hazardous waste containers in a designated, secure area, away from incompatible materials.
-
EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1] EHS will coordinate with a licensed hazardous waste disposal company.
-
Disposal Methods: The ultimate disposal of PFAS waste is complex and typically involves high-temperature incineration or placement in a specialized hazardous waste landfill.[7][8] These methods are managed by professional hazardous waste disposal services to prevent environmental release.[7][8]
IV. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C8H5F9O2 |
| Molecular Weight | 304.11 g/mol [9] |
| Boiling Point | 69°C at 90mm Hg[10] |
| Density | 1.459 ± 0.06 g/cm3 [10] |
V. Visual Workflow Guides
The following diagrams illustrate the essential workflows for safely handling and disposing of this compound.
References
- 1. PFAS Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces | NSTA [nsta.org]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. This compound | C8H5F9O2 | CID 2735874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 84145-17-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
